Pregabalinum naproxencarbilum
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1221072-91-8 |
|---|---|
Molecular Formula |
C25H33NO7 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbonylamino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C25H33NO7/c1-15(2)10-18(11-23(27)28)14-26-25(30)33-17(4)32-24(29)16(3)19-6-7-21-13-22(31-5)9-8-20(21)12-19/h6-9,12-13,15-18H,10-11,14H2,1-5H3,(H,26,30)(H,27,28)/t16-,17+,18-/m0/s1 |
InChI Key |
MPJMWXDJLRIVPO-KSZLIROESA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of a Hypothetical Dual-Drug Conjugate: Pregabalin-Naproxen Carbamate Prodrug
Disclaimer: The compound "Pregabalinum naproxencarbilum" is not a recognized chemical entity in scientific literature or drug databases. This document presents a hypothetical construct of a dual-drug conjugate linking Pregabalin (B1679071) and Naproxen (B1676952) via a carbamate (B1207046) moiety, based on established pharmacological principles and prodrug strategies. The following information is an extrapolation derived from the individual properties of Pregabalin and Naproxen.
Executive Summary
This technical guide delineates the theoretical mechanism of action, pharmacokinetics, and pharmacodynamics of a novel, hypothetical compound, "this compound." This entity is conceptualized as a codrug in which pregabalin and naproxen are covalently linked through a carbamate bridge. The primary rationale for such a conjugate is to achieve a synergistic or additive analgesic and anti-inflammatory effect, potentially with an improved pharmacokinetic profile and reduced gastrointestinal side effects associated with naproxen. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, including detailed signaling pathways, structured data tables for quantitative comparison, and hypothetical experimental protocols for preclinical evaluation.
Introduction to the Individual Pharmacophores
Pregabalin: Neuromodulator
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][3] However, it does not exert its effects through direct interaction with GABA receptors.[1][2] Its primary mechanism involves high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4][5] This binding reduces the influx of calcium into presynaptic neurons, which in turn diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][3][5] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anxiolytic, and anticonvulsant properties.[4][5]
Naproxen: Non-Steroidal Anti-Inflammatory Drug (NSAID)
Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] By blocking these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8][9] The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 can lead to undesirable side effects, such as gastrointestinal irritation and bleeding, due to the disruption of prostaglandin-mediated gastric mucosal protection.[6][8]
The "this compound" Prodrug Concept
The hypothetical "this compound" is envisioned as a prodrug designed to be pharmacologically inactive until it undergoes biotransformation in vivo to release the two parent molecules, pregabalin and naproxen. The "carbilum" suffix suggests a carbamate linker, a common strategy in prodrug design to mask functional groups and improve pharmacokinetic properties.[10][11][12] In this construct, the carboxylic acid of naproxen could be linked to the primary amine of pregabalin via a carbamate bridge.
Rationale for Conjugation
-
Synergistic Analgesia: Studies have shown that the combination of pregabalin and naproxen can produce synergistic or additive antihyperalgesic effects in models of inflammatory pain.[13][14][15] A dual-drug conjugate could deliver both agents to the site of action simultaneously.
-
Improved Gastrointestinal Safety: By masking the carboxylic acid group of naproxen, the prodrug is expected to have reduced direct irritant effects on the gastric mucosa, a common side effect of NSAIDs.[16][17]
-
Modified Pharmacokinetics: The prodrug would likely exhibit different absorption, distribution, metabolism, and excretion (ADME) properties compared to the individual drugs, potentially allowing for altered dosing regimens.[11][18]
Proposed Mechanism of Action
The overarching mechanism is a sequential process:
-
Absorption and Distribution: The intact prodrug is absorbed and distributed throughout the body.
-
Biotransformation: In vivo, likely through the action of esterases or other hydrolases in the plasma and tissues, the carbamate bond is cleaved.[12]
-
Release of Active Moieties: This cleavage releases pregabalin and naproxen, which then exert their individual pharmacological effects.
Signaling Pathways
Caption: Pregabalin's mechanism of action on presynaptic neurons.
Caption: Naproxen's inhibition of the COX pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for the individual components, pregabalin and naproxen. Data for the hypothetical conjugate would need to be determined experimentally.
Table 1: Pharmacodynamic Properties
| Parameter | Pregabalin | Naproxen |
| Target(s) | α2δ subunit of VGCCs | COX-1 and COX-2 |
| Binding Affinity (Kd) | ~3-10 nM (for α2δ-1) | Not applicable |
| IC50 | Not applicable | COX-1: ~0.1-0.5 µM COX-2: ~0.2-0.8 µM |
| Therapeutic Effect | Analgesic, Anticonvulsant, Anxiolytic | Anti-inflammatory, Analgesic, Antipyretic |
Table 2: Pharmacokinetic Properties
| Parameter | Pregabalin | Naproxen |
| Bioavailability | >90%[2] | ~95%[9] |
| Protein Binding | 0%[2] | >99%[9][19] |
| Half-life (t½) | ~6.3 hours[2] | ~12-17 hours[6][19] |
| Metabolism | Negligible | Extensive hepatic metabolism (CYP2C9)[6][19] |
| Excretion | >90% unchanged in urine[2] | ~95% in urine as metabolites[6][9] |
| Tmax (oral) | ~1.5 hours[2] | ~2-4 hours[9] |
Hypothetical Experimental Protocols
To characterize "this compound," a series of in vitro and in vivo experiments would be required.
In Vitro Characterization
-
Objective: To determine the rate of hydrolysis of the carbamate linker and release of parent drugs.
-
Methodology:
-
Incubate the prodrug in various biological matrices (e.g., human plasma, liver microsomes, simulated gastric fluid, simulated intestinal fluid) at 37°C.
-
Collect aliquots at multiple time points.
-
Quench the reaction (e.g., with acetonitrile).
-
Analyze the concentrations of the prodrug, pregabalin, and naproxen using a validated LC-MS/MS method.
-
Calculate the half-life of the prodrug and the rate of appearance of the active drugs in each matrix.
-
-
Objective: To confirm that the released parent drugs retain their biological activity.
-
Methodology for Naproxen:
-
Use a commercially available COX-1/COX-2 inhibition assay kit.
-
Incubate recombinant human COX-1 or COX-2 with arachidonic acid in the presence of varying concentrations of the prodrug hydrolysate.
-
Measure the production of prostaglandin (B15479496) E2 (PGE2) via ELISA or a similar method.
-
Calculate the IC50 value.
-
-
Methodology for Pregabalin:
-
Perform a radioligand binding assay using cell membranes expressing the α2δ-1 subunit.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the prodrug hydrolysate.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the released pregabalin.
-
In Vivo Evaluation
-
Objective: To determine the ADME profile of the prodrug and the released active moieties in an animal model (e.g., rats).
-
Methodology:
-
Administer a single oral dose of the prodrug to a cohort of rats.
-
Collect blood samples at predetermined time points.
-
Process the blood to obtain plasma.
-
Analyze plasma concentrations of the prodrug, pregabalin, and naproxen using LC-MS/MS.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).
-
-
Objective: To assess the analgesic and anti-inflammatory efficacy of the prodrug.
-
Methodology (Carrageenan-induced Paw Edema Model):
-
Induce inflammation by injecting carrageenan into the hind paw of rats.[13]
-
Administer the prodrug, pregabalin, naproxen, or vehicle orally at various doses.
-
Measure paw volume (plethysmometry) at different time points to assess anti-inflammatory activity.
-
Measure pain response (e.g., using the von Frey filament test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia) to assess analgesic activity.
-
Compare the effects of the prodrug to the individual drugs and their combination.
-
Visualization of Experimental and Logical Workflows
Prodrug Activation and Action Workflow
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 3. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 6. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Naproxen - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medisearch.io [medisearch.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Research on esterified prodrugs of naproxen | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of a Novel Naproxen-Pregabalin Conjugate (XG005)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for more effective and safer analgesics, a novel chemical entity, a conjugate of naproxen (B1676952) and pregabalin (B1679071), has been developed by Xgene Pharmaceutical. This compound, identified as XG005 and chemically named (S)-3-((((((S)-1-((((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)oxy)ethoxy)carbonyl)amino)methyl)-5-methylhexanoic acid, is engineered as a single molecule prodrug. The rationale behind this innovative approach is to simultaneously target both nociceptive and neuropathic pain pathways, potentially offering a synergistic or additive analgesic effect while aiming for an improved safety and pharmacokinetic profile compared to the co-administration of the individual parent drugs. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this promising compound.
Pharmacodynamics: A Dual-Pronged Approach to Pain Relief
The pharmacodynamic activity of XG005 is predicated on the combined mechanisms of its constituent molecules, naproxen and pregabalin, which are released upon in vivo hydrolysis of the conjugate.
Mechanism of Action:
-
Naproxen Component: As a non-steroidal anti-inflammatory drug (NSAID), naproxen exerts its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.
-
Pregabalin Component: Pregabalin is a gabapentinoid that selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine. This modulation of neurotransmitter release is the basis for its efficacy in treating neuropathic pain.
The synergistic potential of this dual mechanism lies in its ability to address both the inflammatory component of pain (via naproxen) and the neuropathic component that can be associated with various pain states (via pregabalin). Preclinical studies have suggested that the combination of pregabalin and naproxen can produce synergistic or additive antihyperalgesic effects.
Signaling Pathway
The following diagram illustrates the proposed dual mechanism of action of the naproxen-pregabalin conjugate (XG005) following its hydrolysis into the active parent compounds.
Caption: Dual mechanism of action of the naproxen-pregabalin conjugate (XG005).
Clinical Pharmacodynamics & Efficacy
Clinical evidence for the pharmacodynamic effects of XG005 comes from two key Phase 2b studies.
Post-Surgical Pain (Bunionectomy Model)
A randomized, double-blind, placebo-controlled Phase 2b trial (NCT06017999) evaluated the efficacy and safety of XG005 in 450 patients undergoing bunionectomy.[1][2]
Key Findings:
-
Pain Reduction: XG005 demonstrated a statistically significant and clinically meaningful reduction in post-surgical pain compared to placebo.[2]
-
Rescue Medication: The use of rescue medication was significantly reduced in the XG005 arms. A notable percentage of patients in the high-dose group did not require any rescue medication.[2]
-
Opioid Sparing: XG005 treatment led to a significant reduction in the total consumption of opioids.[2]
| Parameter | High Dose XG005 (1250 mg BID) | Low Dose XG005 (750 mg BID) | Placebo |
| Median Time to First Rescue Med. | 31.47 hours | 12.24 hours | 4.03 hours |
| Total Opioid Consumption (MEQ in mg) | 6.72 mg | 9.38 mg | 23.86-24.68 mg |
| Total Acetaminophen Use (mg) | 1586.03 mg | 1975.89 mg | 4812.7 mg |
Data sourced from a Phase 2b clinical trial in patients undergoing bunionectomy.[2]
Osteoarthritis of the Knee
A Phase 2b, randomized, double-blind, placebo-controlled study assessed the efficacy and safety of XG005 in patients with painful knee osteoarthritis.
Key Findings:
-
Symptom Relief: XG005 showed robust and consistent efficacy in relieving the symptoms of osteoarthritis.[3]
-
Functional Improvement: Beyond pain relief, the treatment resulted in improvements in joint stiffness and function.[4]
-
Neuropathic Pain Component: The study suggested that patients with a neuropathic pain component to their osteoarthritis may have a greater response to XG005.[5]
Pharmacokinetics
XG005 is designed as a prodrug to optimize the pharmacokinetic properties of both naproxen and pregabalin. The overarching goal is to improve the overall pharmacokinetic profile and bioavailability of the parent drugs.[6]
Absorption, Distribution, Metabolism, and Excretion (ADME):
-
Absorption: Preclinical animal studies indicate that XG005 is efficiently absorbed after oral administration.[7]
-
Metabolism: Following absorption, the conjugate is rapidly converted to its active components, naproxen and pregabalin, through hydrolysis.[7] The prodrug itself is designed to be inactive in the gastrointestinal tract, which may minimize the local side effects of naproxen.[5][8]
-
Distribution & Elimination: The distribution and elimination profiles are expected to be governed by the characteristics of the individual parent drugs after the cleavage of the conjugate. Naproxen is highly protein-bound and metabolized in the liver, while pregabalin has low protein binding and is primarily eliminated unchanged in the urine.
As of the latest available information, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from human clinical trials have not been publicly released. A Phase 1 study to assess the pharmacokinetics, safety, and tolerability of single ascending doses of XG005 has been conducted, but the full results are not yet published.[6]
Experimental Protocols
Phase 2b Bunionectomy Study (NCT06017999) Methodology
This study provides a robust model for evaluating the analgesic efficacy of XG005 in an acute pain setting.[1][9]
Workflow:
Caption: Workflow for the Phase 2b clinical trial of XG005 in post-bunionectomy pain.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[1]
-
Participants: 450 patients scheduled for unilateral first metatarsal bunionectomy.[2]
-
Intervention:
-
XG005 1250 mg, administered orally twice a day (BID).
-
XG005 750 mg, administered orally BID.
-
Placebo, administered orally BID. Treatment was continued for 72 hours post-surgery.[9]
-
-
Primary Endpoint: Summed Pain Intensity (SPI) over 48 hours post-surgery.[9]
-
Secondary Endpoints: Included time to first rescue medication, total consumption of rescue medication (opioids and acetaminophen), and Patient Global Assessment (PGA) of pain control.[2]
Phase 2b Osteoarthritis of the Knee Study Methodology
This study was designed to evaluate the efficacy of XG005 in a chronic pain condition.[3]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-ranging, parallel-group study.[3]
-
Participants: Patients with moderate to severe pain from knee osteoarthritis.[3]
-
Intervention:
-
XG005 750 mg BID.
-
XG005 500 mg BID.
-
Placebo BID. Treatment duration was 4 weeks.[4]
-
-
Primary and Secondary Endpoints: Assessed changes in pain scores (e.g., Daily Walking Pain, WOMAC), joint function and stiffness, and quality of life.[3][4]
Conclusion
The naproxen-pregabalin conjugate XG005 represents a promising, innovative approach to pain management. Its dual mechanism of action, targeting both nociceptive and neuropathic pain pathways, has demonstrated significant efficacy in clinical trials for both acute and chronic pain. The prodrug design appears to be successful in providing a favorable clinical profile, including a reduction in the need for opioid rescue medication. While detailed pharmacokinetic data from human studies are still forthcoming, the available information suggests that XG005 is a compound with significant potential to become a valuable non-opioid option for patients suffering from various pain conditions. Further data from ongoing and future clinical trials will be crucial to fully elucidate its pharmacokinetic profile and long-term safety.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. lotuscr.com [lotuscr.com]
- 3. A Phase 2b, Randomized, Double-blind, Placebo-controlled, Dose-ranging and Parallel-group Study to Evaluate the Safety and Efficacy of XG005 in Subjects with Painful Osteoarthritis of the Knee - ACR Meeting Abstracts [acrabstracts.org]
- 4. xgenepharm.com [xgenepharm.com]
- 5. naproxen/pregabalin (XG005-03) / Xgene Pharma [delta.larvol.com]
- 6. Pharmacokinetics Study of XG005 Capsule [ctv.veeva.com]
- 7. Pharmacokinetic and ulcerogenic studies of naproxen prodrugs designed for specific brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naproxen/pregabalin oral (XG005 oral) / Xgene Pharma [delta.larvol.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
An In-Depth Technical Guide to Pregabalinum Naproxencarbilum: Chemical Properties and Structure
Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for "Pregabalinum naproxencarbilum." This guide synthesizes the available information on this compound and supplements it with comprehensive data on Pregabalin, a closely related and well-studied compound. It is crucial to note that while the mechanism of action may be similar, the physicochemical properties and experimental protocols for this compound will differ from those of Pregabalin due to its distinct chemical structure. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is classified as a gabamimetic and analgesic compound.[1][2] It is structurally a derivative of pregabalin, incorporating a naproxen (B1676952) moiety. This chemical modification likely aims to modulate the compound's pharmacokinetic or pharmacodynamic properties.
Chemical Structure and Identification
The fundamental chemical identity of this compound is established through its unique structural identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
| CAS Number | 1221072-91-8 | [1] |
| Molecular Formula | C25H33NO7 | [3][4] |
| IUPAC Name | (3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbonylamino]methyl]-5-methylhexanoic acid | [3] |
| InChI | InChI=1S/C25H33NO7/c1-15(2)10-18(11-23(27)28)14-26-25(30)33-17(4)32-24(29)16(3)19-6-7-21-13-22(31-5)9-8-20(21)12-19/h6-9,12-13,15-18H,10-11,14H2,1-5H3,(H,26,30)(H,27,28)/t16-,17+,18-/m0/s1 | [3] |
| InChIKey | MPJMWXDJLRIVPO-KSZLIROESA-N | [3] |
| SMILES | C--INVALID-LINK--C(=O)O--INVALID-LINK--OC(=O)NC--INVALID-LINK--CC(=O)O | [3] |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 459.5 g/mol | [3] |
| XLogP3 | 4.8 | [3] |
| Topological Polar Surface Area | 111 Ų | [3] |
| Heavy Atom Count | 33 | [3] |
| Rotatable Bond Count | 11 | [3] |
Presumed Mechanism of Action and Signaling Pathway
While direct experimental evidence for this compound is lacking, its structural similarity to Pregabalin strongly suggests a similar mechanism of action. Pregabalin exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[2][4][5] This interaction is believed to reduce the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4][5]
Below is a diagram illustrating the proposed signaling pathway based on the known mechanism of Pregabalin.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not publicly available. Research and development of this compound would necessitate the design of specific protocols. As a reference for researchers, a general workflow for the characterization of a novel compound is provided below.
Caption: General experimental workflow for compound characterization.
Conclusion
This compound is a compound of interest due to its structural relationship with the established drug Pregabalin and the addition of a naproxen moiety. While basic chemical identifiers and computed properties are available, a comprehensive understanding of its chemical and biological profile requires further experimental investigation. The provided information on Pregabalin serves as a valuable starting point for researchers, highlighting the likely mechanism of action and providing a framework for future experimental design. The synthesis and characterization of this molecule would be a critical step in elucidating its therapeutic potential.
References
In-Vitro Activity of Pregabalinum Naproxencarbilum: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalinum naproxencarbilum (also known as Pregabalin (B1679071) naproxencarbil or XG005) is a novel drug conjugate designed for the management of pain.[1] This molecule covalently links pregabalin, a gabapentinoid, with naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID), with the intent of delivering a dual mechanism of action for enhanced analgesic and anti-inflammatory effects. While specific quantitative in-vitro data for this compound is not extensively available in the public domain, likely due to its status as a compound under active development by Xgene Pharmaceutical, this guide synthesizes the known in-vitro activities of its constituent parent compounds.[2][3][4] Furthermore, it outlines the putative mechanisms and essential experimental protocols required for its comprehensive in-vitro characterization. Preclinical animal models have indicated that the conjugate possesses improved efficacy for pain and inflammation compared to naproxen administered alone, suggesting a promising therapeutic profile rooted in its in-vitro activities.[1]
Introduction to this compound
This compound is a chemical entity that joins pregabalin and naproxen through a 1-(acyloxy)-alkyl-carbamate linker.[5] The rationale behind this conjugation is to leverage the distinct and complementary mechanisms of its components. Pregabalin is a well-established therapeutic for neuropathic pain, acting as a modulator of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Naproxen is a potent inhibitor of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. The conjugate is expected to be hydrolyzed in-vivo to release the active parent drugs.
Putative In-Vitro Mechanism of Action
The primary in-vitro activity of this compound is anticipated to be a combination of the mechanisms of its parent compounds. The molecule itself may be largely inactive until hydrolyzed, though direct activity of the conjugate cannot be ruled out without specific experimental data. The expected dual mechanism involves:
-
Modulation of Voltage-Gated Calcium Channels (via Pregabalin): Upon release, pregabalin binds with high affinity to the α2δ-1 subunit of presynaptic VGCCs in the central nervous system. This interaction is thought to reduce the influx of calcium into the neuron, which in turn diminishes the release of excitatory neurotransmitters such as glutamate (B1630785), norepinephrine, and substance P.
-
Inhibition of Cyclooxygenase Enzymes (via Naproxen): Released naproxen acts as a non-selective inhibitor of COX-1 and COX-2 enzymes. By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.
Quantitative In-Vitro Data
Specific in-vitro quantitative data for this compound is not publicly available. The following tables summarize the known in-vitro activities of its parent compounds, pregabalin and naproxen.
Table 1: In-Vitro Activity of Pregabalin
| Parameter | Target | Assay Type | Value | Species |
| Binding Affinity (Ki) | α2δ-1 subunit of VGCCs | Radioligand binding assay ([³H]-gabapentin) | ~30-100 nM | Porcine brain membranes |
| IC50 | α2δ-1 subunit of VGCCs | [³H]-gabapentin displacement | ~80-200 nM | Recombinant human α2δ-1 |
| Effect | Neurotransmitter Release | In-vitro neuronal cultures | Reduction in K+-evoked glutamate release | Rat cortical slices |
Table 2: In-Vitro Activity of Naproxen
| Parameter | Target | Assay Type | Value | Species |
| IC50 | COX-1 | Enzyme inhibition assay | ~0.1-1 µM | Human recombinant |
| IC50 | COX-2 | Enzyme inhibition assay | ~0.2-2 µM | Human recombinant |
| Selectivity Index (COX-2/COX-1) | COX-1 vs. COX-2 | - | ~1-2 | - |
Table 3: Putative In-Vitro Activity Profile of this compound
| Parameter | Target | Assay Type | Expected Outcome |
| Hydrolysis Rate | Esterases | In-vitro plasma/tissue homogenate stability assay | Rate of release of pregabalin and naproxen |
| Binding Affinity (Ki) | α2δ-1 subunit of VGCCs | Radioligand binding assay | Data not publicly available |
| IC50 | COX-1 and COX-2 | Enzyme inhibition assay | Data not publicly available |
Experimental Protocols
To fully characterize the in-vitro activity of this compound, a series of experiments would be required. The following are detailed methodologies for key potential experiments.
In-Vitro Hydrolysis and Stability Assay
-
Objective: To determine the rate of hydrolysis of this compound into its active components, pregabalin and naproxen, in a biological matrix.
-
Methodology:
-
Prepare solutions of this compound in various biological matrices (e.g., human plasma, liver microsomes, intestinal homogenates).
-
Incubate the solutions at 37°C.
-
At various time points, collect aliquots and quench the enzymatic reaction (e.g., with acetonitrile).
-
Analyze the samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) to quantify the concentrations of the parent conjugate, pregabalin, and naproxen.
-
Calculate the half-life (t½) of the conjugate in each matrix.
-
Radioligand Binding Assay for α2δ-1 Subunit
-
Objective: To determine the binding affinity of this compound and its hydrolytic products for the α2δ-1 subunit of VGCCs.
-
Methodology:
-
Prepare membranes from cells expressing the human α2δ-1 subunit or from porcine brain tissue.
-
Incubate the membranes with a radioligand (e.g., [³H]-gabapentin) and varying concentrations of the test compound (this compound or pregabalin).
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant).
-
Cyclooxygenase (COX) Inhibition Assay
-
Objective: To measure the inhibitory activity of this compound and its hydrolytic products against COX-1 and COX-2 enzymes.
-
Methodology:
-
Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
In a multi-well plate, combine the enzyme, a chromogenic substrate, and arachidonic acid.
-
Add varying concentrations of the test compound (this compound or naproxen).
-
Incubate the plate and then measure the absorbance at the appropriate wavelength to determine the rate of the enzymatic reaction.
-
Calculate the IC50 values for both COX-1 and COX-2 inhibition.
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Putative signaling pathway of the pregabalin component.
Caption: Putative signaling pathway of the naproxen component.
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. Pregabalin naproxencarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Xgene Pharmaceutical, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. Naproxen/pregabalin conjugate - Xgene Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 5. CA3099775A1 - Process for making 1-(acyloxy)-alkyl-carabmate drug conjugates of naproxen and pregabalin - Google Patents [patents.google.com]
"Pregabalinum naproxencarbilum" discovery and development history
An In-depth Technical Guide on the Discovery and Development of Pregabalinum Naproxencarbilum
This technical guide provides a comprehensive overview of the discovery and development history of this compound, a novel drug conjugate of pregabalin (B1679071) and naproxen (B1676952). The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and clinical development of its constituent molecules and the conjugate itself.
Introduction to this compound
This compound is a drug conjugate that covalently links pregabalin and naproxen.[1][2] This molecule, also identified by the developmental code XG005, is being developed by Xgene Pharmaceutical as a non-opioid analgesic for the treatment of acute and postoperative pain.[3][4] The rationale behind this conjugate is to leverage the synergistic analgesic effects observed when pregabalin and naproxen are co-administered, potentially offering enhanced pain relief with a favorable safety profile.[5][6][7][8]
Chemical Structure:
The IUPAC name for this compound is (3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbonylamino]methyl]-5-methylhexanoic acid.[2]
Discovery and Development of Pregabalin
Pregabalin, marketed under the brand name Lyrica among others, is an anticonvulsant, analgesic, and anxiolytic medication.[9][10]
Discovery
Pregabalin was synthesized in 1990 by medicinal chemist Richard Bruce Silverman at Northwestern University.[9][11] The initial goal was to create a successor to gabapentin (B195806) and to develop inactivators of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme that breaks down the inhibitory neurotransmitter GABA.[12] While pregabalin was found to be a potent anticonvulsant in mouse models, its mechanism of action was later discovered to be independent of GABA-AT activation.[9][11]
Preclinical Development
Subsequent research revealed that pregabalin's therapeutic effects are mediated through its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[6][9] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[11]
Clinical Development and Regulatory Approval
Parke-Davis, which was later acquired by Pfizer, licensed pregabalin from Northwestern University in 1990 and led its clinical development.[12][13] Extensive clinical trials were conducted to evaluate its efficacy and safety for various conditions.
Pregabalin received its first marketing authorizations in 2004 from the European Union for peripheral neuropathic pain and as an adjunctive therapy for partial seizures, and from the U.S. Food and Drug Administration (FDA) for diabetic peripheral neuropathy, postherpetic neuralgia, and as an adjunctive therapy for partial seizures.[9][12] It was later approved for fibromyalgia and generalized anxiety disorder in several regions.[9][12]
Table 1: Key Milestones in the Development of Pregabalin
| Year | Milestone | Organization |
| 1990 | Synthesis of Pregabalin | Northwestern University[9][11] |
| 1990 | Licensed to Parke-Davis | Parke-Davis[13] |
| 2004 | First FDA Approval | Pfizer[9][12] |
| 2004 | First European Union Approval | Pfizer[9][12] |
Discovery and Development of Naproxen
Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for the management of pain, fever, and inflammation.[14][15]
Discovery
Naproxen was patented in 1967 and its preparation was first reported in a 1968 patent awarded to Syntex.[15][16] It is a derivative of naphthalenepropionic acid.[15]
Preclinical Development
The primary mechanism of action of naproxen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18]
Clinical Development and Regulatory Approval
Syntex first marketed naproxen in 1976 under the brand name Naprosyn.[14][16] The sodium salt, naproxen sodium, was introduced in 1980 as Anaprox for a faster onset of action.[14][16] In 1994, the FDA approved naproxen for over-the-counter (OTC) use in the United States, where it is primarily marketed as Aleve.[14][16]
Table 2: Key Milestones in the Development of Naproxen
| Year | Milestone | Organization |
| 1967 | Patent for Naproxen | Syntex[16] |
| 1976 | First marketed as Naprosyn | Syntex[14][16] |
| 1980 | Naproxen sodium marketed as Anaprox | Syntex[14][16] |
| 1994 | FDA approval for OTC use | FDA[14][16] |
Development of the Pregabalin-Naproxen Conjugate (XG005)
The development of a conjugate of pregabalin and naproxen is based on preclinical evidence of their synergistic interaction in pain models.
Preclinical Rationale and Experimental Protocols
Studies in animal models of inflammatory pain have demonstrated that the combination of pregabalin and naproxen can produce synergistic or additive antihyperalgesic effects.[5][7]
Experimental Protocol: Carrageenan-Induced Thermal Hyperalgesia in Rats
A commonly cited study utilized the following protocol to assess the interaction between pregabalin and naproxen[5][7]:
-
Induction of Inflammation: Male Sprague-Dawley rats receive an intraplantar injection of lambda-carrageenan into one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: Pregabalin, naproxen, or a fixed-dose ratio combination is administered orally.
-
Nociceptive Testing: The radiant heat paw-withdrawal test is used to measure the thermal nociceptive threshold at various time points after drug administration. An increase in paw withdrawal latency indicates an antihyperalgesic effect.
-
Data Analysis: Dose-response curves are generated for each drug alone and for the combinations. Isobolographic analysis is used to determine the nature of the interaction (synergistic, additive, or antagonistic).
Table 3: Preclinical Efficacy of Pregabalin, Naproxen, and their Combination [5][7]
| Drug/Combination (Ratio) | ED50 (mg/kg, oral) in Carrageenan Model | Interaction Type |
| Pregabalin | 6.0 | - |
| Naproxen | 0.5 | - |
| Pregabalin + Naproxen (10:1) | Not explicitly stated, but demonstrated synergy | Synergistic |
| Pregabalin + Naproxen (1:1) | Additive effect observed | Additive |
| Pregabalin + Naproxen (1:10) | Additive effect observed | Additive |
Clinical Development of XG005
Xgene Pharmaceutical is advancing the clinical development of XG005, the pregabalin-naproxen conjugate.[3] The compound is currently in Phase II/III clinical trials for the treatment of acute pain and postoperative pain.[3] Efficacy and adverse event data from a Phase II/III trial in postoperative pain were reported to be released by the end of 2024.[3]
Synthesis and Purification
Patents describe the synthesis and purification processes for the pregabalin-naproxen conjugate.[1] The synthesis involves the formation of a 1-(acyloxy)-alkyl carbamate (B1207046) linkage between the two parent molecules.[1]
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of action of Pregabalin.
Caption: Mechanism of action of Naproxen.
Caption: Preclinical experimental workflow.
Caption: Drug development pipeline for XG005.
Conclusion
The development of this compound (XG005) represents a rational approach to pain management, building upon the well-understood mechanisms and clinical utility of its parent compounds, pregabalin and naproxen. The history of these two molecules, from their independent discoveries to their widespread clinical use, provides a strong foundation for the development of this novel conjugate. Preclinical data supporting a synergistic interaction for analgesia is promising, and the ongoing late-stage clinical trials will be crucial in determining the ultimate therapeutic value and safety profile of this new chemical entity. Should it prove successful, this compound could offer a valuable non-opioid alternative for the treatment of acute and postoperative pain.
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. Pregabalin Naproxencarbil | C25H33NO7 | CID 118516395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Naproxen/pregabalin conjugate - Xgene Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. Pregabalin-Naproxen Combination Touts Nonaddictive Properties [painmedicinenews.com]
- 5. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medisearch.io [medisearch.io]
- 7. researchgate.net [researchgate.net]
- 8. Combination Drug Therapy for the Management of Chronic Neuropathic Pain | MDPI [mdpi.com]
- 9. Pregabalin - Wikipedia [en.wikipedia.org]
- 10. btlj.org [btlj.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Naproxen: How This Trusted NSAID Fights Pain and Inflammation - UTAH Trading [utah.ae]
- 15. acs.org [acs.org]
- 16. Naproxen - Wikipedia [en.wikipedia.org]
- 17. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]
"Pregabalinum naproxencarbilum" target identification and validation
Disclaimer
The term "pregabalinum naproxencarbilum" does not correspond to a recognized chemical compound in publicly available scientific literature. This document, therefore, presents a hypothetical framework for the target identification and validation of a novel chemical entity conceptualized as a conjugate of pregabalin (B1679071) and naproxen (B1676952). The experimental protocols, data, and pathways described are representative of the methodologies that would be employed in such a drug discovery program and are based on the known mechanisms of the individual parent molecules.
An In-Depth Technical Guide to the Target Identification and Validation of a Pregabalin-Naproxen Conjugate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This whitepaper outlines a comprehensive strategy for the preclinical target identification and validation of a hypothetical dual-target analgesic and anti-inflammatory agent: a pregabalin-naproxen conjugate. By covalently linking a gabapentinoid (pregabalin) with a non-steroidal anti-inflammatory drug (NSAID; naproxen), the conjugate is designed to simultaneously modulate neuropathic pain pathways and peripheral inflammation. This guide provides detailed experimental protocols, data interpretation frameworks, and visual representations of the key biological and experimental pathways.
Introduction: A Dual-Target Hypothesis
The therapeutic rationale for a pregabalin-naproxen conjugate is based on the synergistic potential of its parent molecules. Pregabalin is a potent ligand of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key mechanism in the treatment of neuropathic pain. Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the inflammatory cascade.
Our primary hypothesis is that a stable conjugate of these two molecules will retain high-affinity binding to both the α2δ-1 subunit and COX enzymes. This dual engagement is expected to provide broader and more potent analgesia than either compound alone by concurrently targeting central sensitization (via α2δ-1) and peripheral inflammation (via COX inhibition).
Target Identification and Primary Screening
The initial phase focuses on confirming the conjugate's interaction with its intended molecular targets. This involves a suite of in vitro binding and enzymatic assays.
Protocol 2.1.1: Radioligand Binding Assay for α2δ-1 Subunit
-
Objective: To determine the binding affinity (Ki) of the conjugate for the human α2δ-1 subunit of VGCCs.
-
Materials: Membranes from HEK293 cells stably expressing the human α2δ-1 subunit, [³H]-gabapentin (radioligand), pregabalin (positive control), test conjugate, scintillation fluid, 96-well filter plates.
-
Methodology:
-
Prepare serial dilutions of the test conjugate and pregabalin.
-
In a 96-well plate, incubate the cell membranes (20-30 µg protein) with a fixed concentration of [³H]-gabapentin (e.g., 5 nM) and varying concentrations of the test conjugate or pregabalin.
-
Incubate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through GF/B filter plates, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, and add scintillation fluid to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled pregabalin (e.g., 10 µM).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2.1.2: COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the conjugate against human recombinant COX-1 and COX-2 enzymes.
-
Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD; colorimetric probe), naproxen (positive control), test conjugate.
-
Methodology:
-
Prepare serial dilutions of the test conjugate and naproxen.
-
Pre-incubate the COX-1 or COX-2 enzyme with the test conjugate or naproxen for 15 minutes at 37°C in a 96-well plate.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Add TMPD, which is oxidized by the peroxidase activity of COX, resulting in a color change.
-
Measure the absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
The following table summarizes the hypothetical data obtained from the primary screening assays.
| Compound | α2δ-1 Binding Ki (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | COX-2/COX-1 Selectivity |
| Pregabalin | 45 ± 5 | >10,000 | >10,000 | N/A |
| Naproxen | >10,000 | 150 ± 20 | 80 ± 10 | 0.53 |
| Pregabalin-Naproxen Conjugate | 85 ± 10 | 250 ± 30 | 120 ± 15 | 0.48 |
Data are presented as mean ± standard deviation.
Target Validation in Cellular and In Vivo Models
Following confirmation of direct target engagement, the next phase is to validate that these interactions translate into the desired cellular and physiological effects.
Protocol 3.1.1: In Vitro Neuronal Calcium Influx Assay
-
Objective: To assess the conjugate's ability to inhibit depolarization-evoked calcium influx in a neuronal cell line.
-
Methodology:
-
Culture a neuronal cell line (e.g., SH-SY5Y) on 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with the test conjugate, pregabalin, or vehicle.
-
Induce depolarization by adding a high concentration of potassium chloride (KCl).
-
Measure the change in intracellular calcium concentration by monitoring fluorescence intensity using a fluorescent plate reader.
-
Quantify the inhibitory effect of the conjugate on the KCl-induced calcium signal.
-
Protocol 3.1.2: Prostaglandin E2 (PGE2) Production Assay in Macrophages
-
Objective: To determine the conjugate's efficacy in inhibiting the production of the pro-inflammatory mediator PGE2 in a cellular context.
-
Methodology:
-
Culture RAW 264.7 macrophage cells in 24-well plates.
-
Pre-treat the cells with the test conjugate, naproxen, or vehicle for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Protocol 3.2.1: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To evaluate the efficacy of the conjugate in a rodent model of neuropathic pain.
-
Methodology:
-
Surgically induce CCI in the sciatic nerve of rats.
-
Allow 14 days for the development of neuropathic pain symptoms (mechanical allodynia and thermal hyperalgesia).
-
Administer the test conjugate, pregabalin, naproxen, or vehicle orally.
-
Assess mechanical allodynia using von Frey filaments at multiple time points post-dosing.
-
Assess thermal hyperalgesia using a plantar test apparatus.
-
Compare the withdrawal thresholds between treatment groups.
-
Protocol 3.2.2: Carrageenan-Induced Paw Edema Model
-
Objective: To assess the anti-inflammatory activity of the conjugate in an acute model of inflammation.
-
Methodology:
-
Administer the test conjugate, naproxen, or vehicle to rats orally.
-
After 1 hour, inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each treatment group compared to the vehicle control.
-
| Assay | Pregabalin | Naproxen | Pregabalin-Naproxen Conjugate |
| Calcium Influx IC50 (µM) | 15 ± 2 | >100 | 25 ± 4 |
| PGE2 Production IC50 (nM) | >10,000 | 110 ± 15 | 180 ± 25 |
| CCI Model (Reversal of Allodynia) | 55% at 30 mg/kg | 20% at 10 mg/kg | 75% at 30 mg/kg |
| Paw Edema (% Inhibition at 3h) | <10% at 30 mg/kg | 60% at 10 mg/kg | 65% at 30 mg/kg |
Data are representative and presented as mean ± standard deviation or percentage effect at a given dose.
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway and the experimental workflow for target validation.
Caption: Dual-target signaling pathway of the pregabalin-naproxen conjugate.
Caption: Integrated workflow for target validation of the dual-action conjugate.
Conclusion and Future Directions
This guide outlines a foundational strategy for the target identification and validation of a novel pregabalin-naproxen conjugate. The presented data, while hypothetical, illustrate the expected dual-action profile of such a molecule. Successful validation through these described experimental workflows would provide a strong rationale for advancing the compound into further preclinical development, including comprehensive safety pharmacology and toxicology studies. Future work should also focus on understanding the conjugate's stability in vivo and whether it acts as a prodrug or a single chemical entity at its targets.
An In-Depth Technical Guide to Pregabalinum Naproxencarbilum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalinum naproxencarbilum is a novel codrug that covalently links the anticonvulsant and analgesic agent pregabalin (B1679071) with the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952). This chemical conjugation is designed to offer a synergistic therapeutic effect for pain management, potentially with an improved safety profile compared to the co-administration of the individual drugs. This technical guide provides a comprehensive overview of the molecular properties, a plausible synthetic workflow, and the proposed synergistic mechanism of action of this compound.
Core Molecular Properties
The fundamental molecular characteristics of this compound are summarized below. These data are essential for analytical and formulation development.
| Property | Value | Citation |
| Molecular Formula | C₂₅H₃₃NO₇ | [this compound |
| Molecular Weight | 459.53 g/mol | [this compound |
| IUPAC Name | (3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbonylamino]methyl]-5-methylhexanoic acid | [this compound |
Proposed Synergistic Mechanism of Action
The enhanced analgesic effect of combining pregabalin and naproxen is believed to stem from their complementary mechanisms of action targeting different pathways in the pain signaling cascade. Pregabalin primarily acts on the central nervous system, while naproxen exerts its effects in the periphery, with some central action as well.
Signaling Pathway
Caption: Synergistic action of pregabalin and naproxen in pain signaling.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the conjugation of naproxen and pregabalin through a carbamate (B1207046) linker. The following is a representative workflow derived from patent literature.
Caption: A plausible workflow for the synthesis and purification of this compound.
Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods may vary and should be optimized based on laboratory-scale experiments.
Conclusion
This compound represents a promising therapeutic agent that leverages the synergistic effects of its parent compounds. The data and protocols presented in this guide offer a foundational resource for researchers and developers working on this and similar conjugated drug molecules. Further investigation into the pharmacokinetics, pharmacodynamics, and clinical efficacy of this codrug is warranted to fully elucidate its therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Quantification of Pregabalinum Naproxencarbilum
Analytical Strategy for Pregabalinum Naproxencarbilum:
This compound is a conjugate of pregabalin (B1679071) and naproxen. Direct quantification of the intact molecule may be possible with specialized mass spectrometry techniques, but a more common and practical approach in pharmaceutical analysis involves the cleavage of the conjugate into its constituent active pharmaceutical ingredients (APIs), pregabalin and naproxen, followed by their individual or simultaneous quantification. This document provides detailed analytical methods for the quantification of pregabalin and naproxen, which can be applied to the analysis of "this compound" following an appropriate sample preparation procedure to induce hydrolysis of the carbamate (B1207046) linkage.
Quantification of Pregabalin
Pregabalin lacks a significant chromophore, which makes its direct UV detection challenging at higher wavelengths. Therefore, derivatization is often employed for UV or fluorescence detection. Alternatively, mass spectrometry (MS) provides a sensitive and specific method for its direct quantification without derivatization.
Application Note: Quantification of Pregabalin by RP-HPLC with UV Detection (Post-Derivatization)
This method describes the quantification of pregabalin in pharmaceutical dosage forms using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection after derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB).
Table 1: Quantitative Data for Pregabalin Quantification by RP-HPLC-UV (Post-Derivatization)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantification (LOQ) | Not Reported |
| Precision (%RSD) | Within-day: 0.84 - 1.98% Between-day: 0.84 - 1.98%[1] |
| Accuracy/Recovery | 99.92 ± 0.58% (Standard Addition)[1] |
1. Materials and Reagents:
-
Pregabalin reference standard
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (HPLC grade)
-
Sodium dihydrogen phosphate
-
Potassium chloride
-
Boric acid
-
Hydrochloric acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
2. Chromatographic Conditions:
-
Column: Nova-Pak C18, 4 µm, 3.9 x 150 mm
-
Mobile Phase: Acetonitrile : 50 mM Sodium Dihydrogen Phosphate (pH 2.5) (60:40, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Standard Stock Solution (200 µg/mL): Dissolve 20 mg of pregabalin reference standard in 100 mL of distilled water.[1]
-
Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 to 100 µg/mL.[1]
-
FDNB Reagent (16 mM): Dissolve 300 mg of FDNB in 100 mL of acetonitrile. Handle with care as it is a skin irritant.[1]
-
Borate (B1201080) Buffer (0.25 M, pH 8.2): Dissolve appropriate amounts of KCl and H3BO3 in distilled water and adjust the pH to 8.2.[1]
-
Sample Preparation (from Capsules): Weigh the contents of 20 capsules and calculate the average weight. Take an amount of powder equivalent to 75 mg of pregabalin and transfer to a 100 mL volumetric flask. Add about 70 mL of distilled water and sonicate for 15 minutes. Cool and make up to volume with distilled water. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate 20-fold before derivatization.[1]
4. Derivatization Procedure:
-
In a test tube, mix 500 µL of the standard or sample solution, 500 µL of borate buffer, 75 µL of FDNB reagent, and 2 mL of acetonitrile.[1]
-
Vortex the mixture for 5 seconds and heat at 60 °C for 30 minutes.[1]
-
Cool the mixture to room temperature.[1]
-
Add 75 µL of 1 M HCl solution and vortex.[1]
-
The solution is ready for injection into the HPLC system.
Workflow for Pregabalin Quantification by RP-HPLC-UV
References
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Pregabalinum Naproxencarbilum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a comprehensive protocol for the development and validation of a simple, precise, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Pregabalinum naproxencarbilum. This novel compound is a codrug combining pregabalin (B1679071) and naproxen[1]. The presence of the naproxen (B1676952) moiety with its strong chromophore allows for direct UV detection, eliminating the need for complex derivatization procedures often required for pregabalin alone[2][3][4][5]. The proposed method is suitable for quality control and stability testing of bulk drug and pharmaceutical formulations.
Introduction
This compound is a chemically synthesized entity that links pregabalin, an anticonvulsant and analgesic agent, with naproxen, a non-steroidal anti-inflammatory drug (NSAID)[1]. The analysis of pregabalin by HPLC is often challenging due to its lack of a significant UV-absorbing chromophore, necessitating either derivatization or detection at low wavelengths (around 210 nm)[6][7][8][9]. Conversely, naproxen is easily quantifiable using UV detection at wavelengths around 230 nm[10].
This application note details a stability-indicating RP-HPLC method that leverages the naproxen chromophore within the this compound molecule for robust and sensitive quantification. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring accurate assessment of purity and stability.
Experimental Protocols
Materials and Equipment
-
Reference Standard: this compound reference standard.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Trifluoroacetic acid (TFA) (AR Grade)
-
Phosphoric Acid (AR Grade)
-
Sodium Hydroxide (AR Grade)
-
Hydrogen Peroxide (30%, AR Grade)
-
-
Equipment:
-
HPLC system with a PDA or UV-Vis detector, pump, autosampler, and column oven.
-
Chromatographic data acquisition software.
-
Analytical balance.
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
-
Proposed Chromatographic Conditions
Method development should begin with the conditions outlined in Table 1. These parameters are based on established methods for naproxen and are chosen to provide good resolution and peak shape for the larger, combined molecule[10][11].
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm)[6][8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 40% B, 5-20 min: 40% to 70% B, 20-25 min: 70% B, 25.1-30 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 230 nm[10] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (for Assay): For a hypothetical formulation, weigh and transfer a quantity of the powdered dosage form equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 20 minutes, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter. Further dilute 10 mL of this solution to 100 mL with the diluent to achieve a final concentration of 100 µg/mL.
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters and their typical acceptance criteria are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity of the analyte should pass. No interference from blank/placebo at the retention time of the analyte. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to be precise, accurate, and linear. | 80% to 120% of the test concentration. |
| Accuracy (Recovery) | The closeness of test results to the true value, determined by recovery studies on spiked placebo. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): Precision over a short interval with the same conditions. - Intermediate Precision (Inter-day): Precision within-laboratory variations. | Relative Standard Deviation (%RSD) should be ≤ 2.0%. |
| LOD & LOQ | - Limit of Detection (LOD): The lowest amount of analyte that can be detected. - Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined. | Based on signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or standard deviation of the response and the slope. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2.0% for system suitability parameters. |
Forced Degradation (Specificity) Protocol
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the API. Stressed samples are analyzed against an unstressed standard, and the peak purity of the principal peak is evaluated.
-
Acid Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 N HCl at 60°C for 4 hours. Neutralize and dilute to a known concentration.
-
Base Hydrolysis: Reflux 10 mg of API in 10 mL of 0.1 N NaOH at 60°C for 2 hours. Neutralize and dilute.
-
Oxidative Degradation: Treat 10 mg of API in 10 mL of 3% H₂O₂ at room temperature for 24 hours. Dilute to a known concentration.
-
Thermal Degradation: Expose the solid drug to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) and visible light (in a photostability chamber) for 7 days.
Data Presentation (Hypothetical Results)
The following table summarizes the expected outcomes from a successful method validation.
Table 3: Summary of Hypothetical Validation Data
| Parameter | Result |
| Linearity (50-150 µg/mL) | Correlation Coefficient (r²): 0.9995[6][12] |
| Accuracy (% Recovery) | 99.5% - 101.2%[6] |
| Precision (% RSD) | - Repeatability: 0.65% - Intermediate Precision: 0.88% |
| LOD | 0.15 µg/mL |
| LOQ | 0.45 µg/mL |
| Robustness | The method was found to be robust for minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Visualization of Workflow
The logical workflow for the development and validation of this HPLC method is illustrated below.
References
- 1. Pregabalin Naproxencarbil | C25H33NO7 | CID 118516395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. jchr.org [jchr.org]
- 7. scispace.com [scispace.com]
- 8. jchr.org [jchr.org]
- 9. ijcrt.org [ijcrt.org]
- 10. Assay of naproxen by high-performance liquid chromatography and identification of its photoproducts by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method for naproxen determination in human plasma and its application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Experimental Models of Pregabalinum Naproxencarbilum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for relevant in vivo experimental models to assess the efficacy of "Pregabalinum naproxencarbilum," a conjugate of pregabalin (B1679071) and naproxen (B1676952), in various pain states. The protocols are based on established models for inflammatory, neuropathic, and musculoskeletal pain, reflecting the therapeutic targets of this dual-action compound.
Introduction
This compound is a novel chemical entity that combines the mechanistic actions of pregabalin, a gabapentinoid targeting the α2δ-1 subunit of voltage-gated calcium channels, and naproxen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[1][2] This dual-targeting approach is designed to address both the neuropathic and inflammatory components of pain. Preclinical and clinical investigations of a similar conjugate, known as XG005, have shown promise in treating acute post-surgical pain, osteoarthritis, and cancer pain.[3][4][5] The following protocols describe key in vivo models to evaluate the analgesic and anti-inflammatory properties of such a conjugate.
Signaling Pathway of Individual Components
The efficacy of this compound is rooted in the distinct and complementary mechanisms of its parent compounds.
Figure 1: Simplified signaling pathways of pregabalin and naproxen.
Inflammatory Pain Model: Carrageenan-Induced Thermal Hyperalgesia in Rats
This model is ideal for evaluating the anti-inflammatory and anti-hyperalgesic effects of this compound, particularly the synergistic potential of its components.[6][7]
Experimental Workflow
Figure 2: Experimental workflow for the carrageenan-induced thermal hyperalgesia model.
Detailed Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Acclimatization: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and allowed free access to food and water for at least 3 days prior to the experiment.
-
Baseline Measurement: On the day of the experiment, rats are placed in individual plastic chambers on a heated glass floor (Hargreaves apparatus) and allowed to acclimate for 20-30 minutes. A radiant heat source is then focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (Paw Withdrawal Latency, PWL) is recorded. This is repeated 3-4 times for each paw, with at least 5 minutes between measurements, and the average is taken as the baseline.
-
Drug Administration: this compound, vehicle, or control drugs (pregabalin alone, naproxen alone) are administered orally (p.o.) via gavage.
-
Induction of Inflammation: 2.5 hours after drug administration, 100 µL of a 1% (w/v) solution of lambda-carrageenan in sterile saline is injected into the plantar surface of one hind paw.
-
Post-Carrageenan Measurement: PWL is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The degree of hyperalgesia is determined by the decrease in PWL. The anti-hyperalgesic effect of the test compound is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug PWL - Post-carrageenan PWL) / (Baseline PWL - Post-carrageenan PWL)] x 100.
Quantitative Data from Pregabalin and Naproxen Combination Studies
The following table summarizes data from a study investigating the synergistic effects of a pregabalin and naproxen combination in the carrageenan-induced thermal hyperalgesia model.[8]
| Treatment Group (Pregabalin:Naproxen Ratio) | Administration Route | ED50 (mg/kg) for Reversal of Thermal Hyperalgesia | Interaction Type |
| Pregabalin alone | Oral | 6.0 | - |
| Naproxen alone | Oral | 0.5 | - |
| 10:1 Combination | Oral | Significantly less than theoretical additive dose | Synergistic |
| 1:1 Combination | Oral | Not significantly different from theoretical additive dose | Additive |
| 1:10 Combination | Oral | Not significantly different from theoretical additive dose | Additive |
Table 1: Efficacy of Pregabalin and Naproxen Combinations in a Rat Inflammatory Pain Model.[8]
Neuropathic Pain Model: Spinal Nerve Ligation (SNL) in Rats
This model is essential for assessing the efficacy of this compound against neuropathic pain, a condition where pregabalin is a standard treatment.[9][10]
Experimental Workflow
Figure 3: Experimental workflow for the spinal nerve ligation (SNL) model of neuropathic pain.
Detailed Protocol
-
Animals: Male Sprague-Dawley or Wistar rats (175-200 g) are used.
-
Pre-operative Baseline: The mechanical paw withdrawal threshold (PWT) is determined using von Frey filaments with the up-down method. Rats are placed on a wire mesh grid and allowed to acclimate. Filaments of increasing stiffness are applied to the plantar surface of the hind paw until the filament bends. A positive response is a sharp withdrawal of the paw.
-
SNL Surgery: Rats are anesthetized (e.g., with isoflurane). A dorsal midline incision is made at the lumbar level. The L5 and L6 spinal nerves are isolated and tightly ligated with silk suture distal to the dorsal root ganglion.[1] The incision is then closed. Sham-operated animals undergo the same procedure without nerve ligation.
-
Post-operative Development of Allodynia: Animals are allowed to recover for 7-14 days. During this period, they develop a stable mechanical allodynia in the paw ipsilateral to the nerve ligation. PWT is measured periodically to confirm the development of allodynia (typically a PWT of ≤ 4 g).[8]
-
Drug Administration: Once stable allodynia is established, this compound, vehicle, or controls are administered (e.g., orally).
-
Behavioral Testing: PWT is assessed at various time points after drug administration (e.g., 30, 60, 120, 180 minutes) to determine the anti-allodynic effect of the treatment.
-
Data Analysis: The PWTs of the drug-treated groups are compared with the vehicle-treated group. Data can be presented as the raw PWT (in grams) or as a percentage of the pre-drug baseline.
Musculoskeletal Pain Model: Carrageenan-Induced Muscle Hyperalgesia in Rats
This model is relevant for conditions like osteoarthritis and deep tissue injury, where both inflammation and sensitization of muscle nociceptors play a role.[11]
Detailed Protocol
-
Animals: Male Sprague-Dawley rats (200-250 g) are used.
-
Baseline Measurement: The paw withdrawal latency (PWL) to a thermal stimulus (Hargreaves test) is measured as a baseline.
-
Induction of Muscle Inflammation: Rats are briefly anesthetized, and a 3% solution of carrageenan is injected into the belly of the gastrocnemius muscle of one hind limb.[11]
-
Development of Hyperalgesia: This injection leads to the development of thermal hyperalgesia in the ipsilateral paw, which can be measured over several days.
-
Drug Administration: this compound, vehicle, or controls are administered at a time point when hyperalgesia is established (e.g., 24 hours post-carrageenan).
-
Post-drug Measurement: PWL is measured at various time points after drug administration to assess the reversal of hyperalgesia.
-
Data Analysis: The change in PWL in treated groups is compared to the vehicle control group.
Conclusion
The in vivo models described provide a robust framework for the preclinical evaluation of this compound. The carrageenan-induced inflammatory pain model is crucial for demonstrating the synergistic potential of the pregabalin and naproxen components. The spinal nerve ligation model is the gold standard for assessing efficacy in neuropathic pain states. Finally, the musculoskeletal pain model allows for the investigation of the compound's effects in a model of deep tissue inflammatory pain. Together, these models can provide a comprehensive profile of the analgesic and anti-inflammatory efficacy of this novel conjugate drug.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. xgenepharm.com [xgenepharm.com]
- 4. xgenepharm.com [xgenepharm.com]
- 5. Xgene’s non-opioid analgesic reduces pain in Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 9. Efficacy of Combination Therapy with Pregabalin in Neuropathic Pain: A Preclinical Study in the Rat L5 Spinal Nerve Ligation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of carrageenan induced heat muscle hyperalgesia in rats using non-selective, preferential and selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assays for Characterizing the Dual Activity of Pregabalinum Naproxencarbilum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pregabalinum naproxencarbilum is a novel compound designed to merge the therapeutic actions of pregabalin (B1679071) and naproxen. Pregabalin is an established analgesic and anticonvulsant that acts by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), which reduces the release of excitatory neurotransmitters.[1][2][3] Naproxen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of inflammatory prostaglandins.[4][5][6] The conjugation of these two molecules into "this compound" aims to create a single therapeutic agent with both potent analgesic and anti-inflammatory properties. This application note provides detailed protocols for a suite of cell-based assays to characterize the dual mechanism of action of this compound.
Assay 1: Calcium Flux Assay for Pregabalin-like Activity
This assay evaluates the ability of this compound to modulate neuronal calcium influx, a hallmark of pregabalin's mechanism.[1][2] The protocol uses a neuronal-like cell line endogenously expressing the α2δ-1 subunit and a fluorescent calcium indicator to measure changes in intracellular calcium following membrane depolarization.[7][8][9]
Experimental Protocol
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in a T-75 flask using DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells into a black, clear-bottom 96-well plate at a density of 50,000 cells per well and allow them to adhere for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound, Pregabalin (positive control), and a vehicle control (e.g., DMSO) in an appropriate solvent.
-
Create a serial dilution of the compounds in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator such as Fluo-4 AM.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of the diluted compound solutions to the respective wells and incubate for 15-30 minutes.
-
Use a fluorescence plate reader equipped with an automated injector (e.g., Agilent BioTek plate readers). Set the instrument to measure fluorescence kinetically (Ex/Em = 490/525 nm) with readings every second.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject a depolarizing stimulus, such as 50 µL of a KCl solution (final concentration ~50 mM), to open voltage-gated calcium channels.
-
Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium influx and subsequent decay.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control (100% activity) and a no-stimulus control (0% activity).
-
Plot the normalized response against the log concentration of the compound and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | IC50 (µM) [Hypothetical] |
| Pregabalin | 35 |
| This compound | 42 |
| Naproxen | > 100 (Inactive) |
Visualization
Assay 2: COX Inhibition and Prostaglandin (B15479496) E2 (PGE2) Release Assay
This assay determines the naproxen-like activity of the compound by measuring its ability to inhibit the production of Prostaglandin E2 (PGE2), a key inflammatory mediator synthesized by COX enzymes.[4][10]
Experimental Protocol
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound, Naproxen (positive control), and vehicle control.
-
Remove the culture medium and replace it with fresh medium containing the diluted compounds. Incubate for 1 hour.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours at 37°C.
-
-
PGE2 Quantification (ELISA):
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants to pellet any detached cells and debris.
-
Quantify the concentration of PGE2 in the supernatants using a commercially available PGE2 competitive ELISA kit, following the manufacturer's instructions.[11][12][13]
-
Briefly, samples and standards are added to a microplate pre-coated with an antibody. A fixed amount of HRP-labeled PGE2 is added, which competes with the PGE2 in the sample for antibody binding sites.
-
After washing, a substrate solution is added, and the color development is measured at 450 nm. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the PGE2 concentration for each sample from the standard curve.
-
Determine the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the log concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| Compound | IC50 (µM) [Hypothetical] |
| Naproxen | 0.25 |
| This compound | 0.35 |
| Pregabalin | > 100 (Inactive) |
Visualization
Assay 3: Anti-inflammatory Cytokine Release Assay
This assay further explores the anti-inflammatory properties of the compound by measuring its effect on the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophages.[14][15][16]
Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same cell culture and compound treatment protocol as described in Assay 2, using RAW 264.7 cells in a 24-well plate.
-
After a 1-hour pre-incubation with the test compounds, stimulate the cells with 1 µg/mL LPS for 6-24 hours (optimal time may vary depending on the cytokine).
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Use separate, commercially available ELISA kits for TNF-α and IL-6 to measure the concentration of each cytokine in the supernatants.
-
Follow the manufacturer's protocol for the sandwich ELISA procedure.
-
-
Data Analysis:
-
Calculate cytokine concentrations from their respective standard curves.
-
Determine the percentage of inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the data to visualize the dose-dependent inhibition of TNF-α and IL-6 release.
-
Data Presentation
| Compound (at 10 µM) | TNF-α Inhibition (%) [Hypothetical] | IL-6 Inhibition (%) [Hypothetical] |
| Naproxen | 65% | 58% |
| This compound | 72% | 65% |
| Dexamethasone (Control) | 95% | 92% |
Assay 4: Cell Viability Assay (MTT Assay)
A cytotoxicity assay is essential to ensure that the observed effects in the primary assays are not due to compound-induced cell death.[17][18][19]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 or SH-SY5Y cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well).
-
After 24 hours, treat the cells with the same range of concentrations of this compound used in the functional assays. Include a positive control for toxicity (e.g., doxorubicin) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
MTT Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of the compound to determine the CC50 (50% cytotoxic concentration).
-
Data Presentation
| Compound | CC50 (µM) [Hypothetical] |
| This compound | > 100 |
| Doxorubicin (Control) | 1.5 |
Visualization
References
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 4. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. Assays for L-type voltage gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Flux Assays | アジレント [agilent.com]
- 10. revvity.com [revvity.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pregabalin-Naproxen Combination in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the synergistic analgesic effects of a pregabalin (B1679071) and naproxen (B1676952) combination, potentially in the form of a conjugate referred to as "Pregabalinum naproxencarbilum" or related compounds like XG005, for the treatment of neuropathic pain.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate pain relief and are associated with dose-limiting side effects. A promising strategy involves the combination of mechanistically distinct analgesics to achieve synergistic effects, thereby enhancing efficacy and improving tolerability. Pregabalin, a gabapentinoid that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), and naproxen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, have been investigated in combination for their potential synergistic effects in preclinical pain models.[1][2][3] Preclinical evidence suggests that combining pregabalin and naproxen can lead to a supra-additive analgesic effect, particularly in inflammatory and neuropathic pain states.[2][4] A novel conjugate of pregabalin and naproxen, potentially named "Pregabalin naproxencarbil," is in Phase 2/3 development, targeting acute and cancer-related pain by acting as a CACNA2D1 blocker and COX inhibitor.[5][6]
Mechanism of Action
The synergistic analgesic effect of the pregabalin-naproxen combination is believed to result from their complementary mechanisms of action targeting different pathways in the pain signaling cascade.
-
Pregabalin: Primarily acts by binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785), substance P, and calcitonin gene-related peptide (CGRP).[1][7] By dampening neuronal hyperexcitability, pregabalin effectively reduces pain transmission.
-
Naproxen: As a non-selective COX inhibitor, naproxen blocks the activity of both COX-1 and COX-2 enzymes.[3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key inflammatory mediators that sensitize peripheral nociceptors and contribute to central sensitization.
-
Synergistic Interaction: The proposed synergy stems from the dual targeting of central and peripheral pain mechanisms. Naproxen's inhibition of prostaglandin (B15479496) synthesis in the dorsal horn of the spinal cord is thought to potentiate pregabalin's ability to inhibit glutamate release via VGCC inhibition.[1] This combined action leads to a more profound reduction in the post-synaptic excitation of dorsal horn neurons, resulting in enhanced analgesia.[1]
References
- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. medisearch.io [medisearch.io]
- 4. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregabalin naproxencarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. painmedicinenews.com [painmedicinenews.com]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Pregabalin and Naproxen Combination in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic interaction between pregabalin (B1679071) and naproxen (B1676952) in preclinical models of inflammatory pain. The detailed protocols and data summaries are intended to guide researchers in designing and interpreting experiments aimed at evaluating the therapeutic potential of this drug combination.
Introduction
Inflammatory pain is a complex condition characterized by hypersensitivity at the site of inflammation. It involves both peripheral and central sensitization mechanisms. Pregabalin, an anticonvulsant, exerts its analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system, which modulates the release of excitatory neurotransmitters.[1][2] Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation and pain.[3][4] The combination of these two agents with distinct mechanisms of action presents a promising strategy for achieving enhanced analgesia, potentially with lower doses and fewer side effects compared to monotherapy.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of pregabalin, naproxen, and their combination in the carrageenan-induced model of inflammatory pain in rats.[5]
Table 1: Antihyperalgesic Efficacy of Individual Drugs [5]
| Drug | ED₅₀ (mg/kg, oral) |
| Pregabalin | 6.0 |
| Naproxen | 0.5 |
| Gabapentin | 19.2 |
ED₅₀ represents the dose required to produce 50% of the maximum possible effect in reversing thermal hyperalgesia.
Table 2: Interaction of Pregabalin and Naproxen on Thermal Hyperalgesia [5]
| Pregabalin:Naproxen Ratio | Interaction Type |
| 10:1 | Synergistic |
| 1:1 | Additive |
| 1:10 | Additive |
Experimental Protocols
This section details the methodology for evaluating the combination of pregabalin and naproxen in an inflammatory pain model, based on established preclinical research.[5]
Carrageenan-Induced Inflammatory Pain Model
This is a widely used and validated animal model for studying acute inflammation and inflammatory pain.
-
Animals: Male Sprague-Dawley rats (or a similar strain) are typically used.
-
Induction of Inflammation: A 1% solution of lambda-carrageenan in saline is injected into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Time Course: The inflammatory response, including edema and hyperalgesia, develops over several hours, typically peaking between 3 and 5 hours post-injection.
Drug Administration
-
Route: Oral administration (gavage) is a common and clinically relevant route.
-
Timing: Drugs are typically administered after the induction of inflammation, allowing for the assessment of their analgesic effects on established inflammatory pain.
-
Formulation: Drugs can be dissolved or suspended in an appropriate vehicle, such as saline or a solution of methylcellulose.
Assessment of Thermal Hyperalgesia
The radiant heat paw-withdrawal test is used to measure the latency of paw withdrawal from a thermal stimulus, providing an index of thermal hyperalgesia.
-
Apparatus: A radiant heat source is focused on the plantar surface of the rat's paw.
-
Procedure:
-
Rats are habituated to the testing environment.
-
A baseline paw withdrawal latency (PWL) is determined before carrageenan injection.
-
Following carrageenan injection and drug administration, PWL is measured at various time points.
-
A cut-off time is set to prevent tissue damage.
-
-
Data Analysis: An increase in PWL following drug treatment, compared to vehicle-treated animals, indicates an antihyperalgesic effect.
Assessment of Paw Edema
Paw volume is measured to quantify the extent of inflammation.
-
Apparatus: A plethysmometer is used to measure paw volume.
-
Procedure:
-
Baseline paw volume is measured before carrageenan injection.
-
Paw volume is measured again at specific time points after carrageenan injection and drug administration.
-
-
Data Analysis: The difference in paw volume before and after carrageenan injection represents the degree of edema. The effect of drug treatment on reducing this edema is then calculated.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and the experimental workflow for studying the combination of pregabalin and naproxen.
References
Application Notes and Protocols for "Pregabalinum Naproxencarbilum" Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pregabalinum naproxencarbilum is a novel prodrug that covalently links pregabalin (B1679071) and naproxen (B1676952), designed to enhance the therapeutic efficacy and pharmacokinetic profile of its parent compounds. As a compound under investigation, establishing standardized protocols for its handling and solution preparation is critical for reproducible in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of solutions of this compound, addressing its anticipated limited aqueous solubility and providing guidance on solvent selection, stability considerations, and preparation of stock and working solutions for research applications.
Introduction to this compound
This compound is a carbamate (B1207046) prodrug that joins the analgesic and anti-inflammatory properties of naproxen with the neuropathic pain and anti-epileptic activities of pregabalin. The linkage is designed to be cleaved by endogenous esterases, releasing the two active pharmaceutical ingredients (APIs) in vivo. Due to the masking of the polar functional groups of both parent molecules—the carboxylic acid of naproxen and the primary amine and carboxylic acid of pregabalin—this compound is expected to be a lipophilic compound with low water solubility.
Physicochemical Properties
A summary of the relevant physicochemical properties of the parent molecules is provided below to inform the handling and formulation of the prodrug.
| Property | Pregabalin | Naproxen | This compound (Predicted) |
| Molecular Weight | 159.23 g/mol [1] | 230.26 g/mol [2] | ~459.53 g/mol |
| Aqueous Solubility | Freely soluble in water, with pH-dependent solubility (47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7)[1][3] | Practically insoluble in water[2][4]. The sodium salt is freely soluble in water[5]. | Poorly soluble in water. |
| LogP | -1.35 (at pH 7.4)[1] | 3.18 | Higher than parent compounds, indicating increased lipophilicity. |
| Chemical Nature | Zwitterionic amino acid[1] | Non-steroidal anti-inflammatory drug (NSAID)[2] | Carbamate ester prodrug |
Experimental Protocols
Preparation of Stock Solutions in Organic Solvents
Given the predicted lipophilicity of this compound, initial solubilization should be performed in an organic solvent to create a concentrated stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Ethanol (96-100%), analytical grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile, amber glass vial.
-
Add the chosen organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in tightly sealed amber vials to protect from light and moisture.
Solvent Selection Guide:
| Solvent | Concentration Range | Notes |
| DMSO | 1-100 mM | Recommended for most in vitro applications. Final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Ethanol | 1-50 mM | Suitable for some in vitro and in vivo formulations. May require warming to facilitate dissolution. |
| PEG400 | 1-20 mg/mL | A common co-solvent for in vivo studies. Can be used in combination with other excipients. |
Preparation of Aqueous Working Solutions for In Vitro Assays
For most biological assays, it is necessary to prepare aqueous working solutions from the organic stock solution. Direct dilution into aqueous buffers may cause precipitation of the compound. Therefore, a co-solvent system or the use of surfactants is recommended.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Sterile, aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Tween® 80 or other suitable surfactant (optional)
-
Sterile polypropylene (B1209903) tubes
Protocol:
-
Warm the stock solution to room temperature.
-
In a sterile polypropylene tube, add the required volume of aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. Note: It is crucial to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Continue vortexing for 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a surfactant.
-
For solutions requiring surfactants, a common approach is to use a final concentration of 0.1-1% Tween® 80 in the aqueous buffer.
-
Prepare fresh working solutions daily and do not store them for extended periods.
Visualization of the Metabolic Activation Pathway
The following diagram illustrates the proposed metabolic pathway for the activation of this compound.
Caption: Metabolic activation of this compound.
Stability and Storage
-
Solid Form: this compound powder should be stored in a cool, dry, and dark place, preferably at 2-8°C or -20°C for long-term storage.
-
Stock Solutions: Organic stock solutions are best stored at -20°C or -80°C in amber vials to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Aqueous working solutions are generally not stable and should be prepared fresh for each experiment.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: These protocols are intended for research purposes only and should be adapted as necessary based on specific experimental requirements. It is the responsibility of the user to validate these methods for their intended application.
References
Application Notes and Protocols for Preclinical Administration of Pregabalin-Naproxen Conjugate (XG005)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Pregabalinum naproxencarbilum" refers to a novel, covalently linked conjugate of pregabalin (B1679071) and naproxen, developed under the code XG005 by Xgene Pharmaceutical. This new chemical entity (NCE) is designed as a non-opioid analgesic that simultaneously targets both inflammatory and neuropathic pain pathways. The rationale behind this conjugate is to provide a multimodal treatment approach in a single molecule, potentially offering enhanced efficacy and an improved safety profile compared to the co-administration of the individual drugs. Preclinical animal models have been instrumental in characterizing the pharmacological properties of XG005, and while detailed quantitative data from these studies are not extensively published in the public domain, this document synthesizes the available information to guide researchers in designing and interpreting studies involving this compound.
Mechanism of Action
XG005 is a prodrug that, after oral administration, is absorbed and subsequently metabolized to release pregabalin and naproxen. The proposed dual mechanism of action involves:
-
Naproxen-mediated action: Inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway and the production of prostaglandins. This action addresses the inflammatory component of pain.
-
Pregabalin-mediated action: Binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This modulation reduces the release of excitatory neurotransmitters, thereby dampening neuropathic pain signals.
Spectroscopic Analysis of Pregabalinum Naproxencarbilum: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pregabalinum naproxencarbilum is a novel codrug that covalently links the anticonvulsant and analgesic agent pregabalin (B1679071) with the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952).[1][2][3] This molecule is designed to provide dual therapeutic action by targeting neuropathic pain and inflammation through its activity as a GABA receptor mimetic and a cyclooxygenase (COX) inhibitor, respectively.[4][5] The chemical structure, C25H33NO7, and molecular weight of 459.53 g/mol , have been identified.[3][6] A thorough spectroscopic analysis is essential for the characterization, quality control, and elucidation of the metabolic fate of this compound.
These application notes provide a detailed overview of the spectroscopic methodologies for the analysis of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is predicted based on the known spectral characteristics of pregabalin and naproxen moieties.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Isobutyl (Pregabalin) | 0.8 - 1.0 | d |
| Methyl (Naproxen) | 1.5 - 1.7 | d |
| Methylene (Pregabalin) | 2.2 - 2.5 | m |
| Methine (Pregabalin) | 2.8 - 3.2 | m |
| Methoxy (Naproxen) | 3.9 - 4.1 | s |
| Aromatic (Naproxen) | 7.1 - 7.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Isobutyl (Pregabalin) | 21 - 26 |
| Methyl (Naproxen) | 18 - 20 |
| Methylene (Pregabalin) | 30 - 45 |
| Methine (Pregabalin) | 40 - 55 |
| Methoxy (Naproxen) | 55 - 57 |
| Aromatic (Naproxen) | 105 - 158 |
| Carbonyl (Ester & Carboxyl) | 170 - 180 |
Table 3: Key IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| N-H (Amide) | 3200 - 3400 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C=C (Aromatic) | 1500 - 1600 | Medium |
| C-O (Ester/Ether) | 1000 - 1300 | Strong |
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 460.23 |
| [M+Na]⁺ | 482.21 |
| [M-H]⁻ | 458.21 |
Table 5: UV-Vis Spectroscopic Data
| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| Methanol (B129727) | ~230, 262, 272 | To be determined experimentally |
| Acetonitrile | ~230, 261, 271 | To be determined experimentally |
Signaling Pathway
This compound is expected to act as a GABA mimetic, influencing the GABAergic signaling pathway. The following diagram illustrates the key components of this inhibitory neurotransmitter system.
Caption: GABAergic signaling pathway.
Experimental Workflows
A general workflow for the spectroscopic analysis and characterization of a novel pharmaceutical compound like this compound is depicted below.
Caption: General analytical workflow.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Protocol:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HSQC spectra according to the instrument's standard operating procedures.
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all protons and carbons based on their expected environments and correlation spectra.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the same solvent. A small amount of formic acid (0.1%) can be added to aid protonation in positive ion mode.
-
Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a suitable m/z range (e.g., 100-1000).
-
Perform MS/MS fragmentation analysis on the parent ion to obtain characteristic fragment ions for structural confirmation.
-
Process the data to determine the accurate mass of the molecular ion and its fragments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound sample (solid)
Protocol:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal after the measurement.
-
Process the spectrum and identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of this compound. Due to the pregabalin moiety lacking a strong chromophore, the UV-Vis spectrum will be dominated by the naproxen portion of the molecule.
Instrumentation: UV-Vis spectrophotometer.
Materials:
-
This compound sample
-
Methanol (spectroscopic grade) or Acetonitrile (spectroscopic grade)
-
Quartz cuvettes
Protocol:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a working solution of a suitable concentration (e.g., 10 µg/mL) by diluting the stock solution.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the working solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
References
Application Notes and Protocols for Pregabalinum Naproxencarbilum in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pregabalinum naproxencarbilum is a novel compound that covalently links pregabalin (B1679071), a gabapentinoid, with naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID). This molecule is designed to leverage the distinct analgesic mechanisms of its two components, potentially offering synergistic effects for pain management. These application notes provide a comprehensive guide for researchers interested in investigating the molecular mechanisms and functional effects of this compound, with a focus on its interaction with the central nervous system.
Correction of Target: From GABA Receptors to the α2δ-1 Subunit of Voltage-Gated Calcium Channels
It is a common misconception that pregabalin, being a structural analog of γ-aminobutyric acid (GABA), directly interacts with GABA receptors (GABA-A or GABA-B). Extensive research has demonstrated that pregabalin does not bind to GABA receptors or modulate GABA transport or metabolism.[1] Instead, the primary and high-affinity binding site for pregabalin is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2]
Therefore, studies on this compound should be directed towards its effects on the α2δ-1 subunit and the subsequent downstream signaling, rather than direct GABA receptor interactions.
Mechanism of Action of the Pregabalin Moiety
The α2δ-1 subunit is a component of VGCCs that is crucial for their trafficking and function.[3][4] By binding to the α2δ-1 subunit, pregabalin is thought to modulate calcium influx into presynaptic nerve terminals.[2][5] This leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[2][5] This reduction in neurotransmitter release is believed to be the primary mechanism behind pregabalin's analgesic, anxiolytic, and anticonvulsant properties.
Rationale for the Naproxen Moiety
Naproxen is a well-established NSAID that exerts its effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation. The conjugation of pregabalin with naproxen in this compound suggests a dual-action therapeutic strategy. Research has shown that co-administration of pregabalin and naproxen can produce synergistic antihyperalgesic effects in models of inflammatory pain.
Proposed Applications in Research
Given the mechanisms of its constituent parts, this compound is a valuable tool for:
-
Investigating the structure-activity relationship of dual-target ligands at the α2δ-1 subunit and COX enzymes.
-
Studying the downstream effects of α2δ-1 subunit modulation on neuronal excitability and neurotransmitter release.
-
Exploring the potential for synergistic analgesia in various pain models.
-
Assessing the pharmacokinetic and pharmacodynamic profile of a compound designed to deliver two active moieties.
Quantitative Data: Binding Affinity of Pregabalin
The following table summarizes the binding affinity of pregabalin for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Since this compound is a novel compound, its specific binding affinity will need to be determined experimentally using protocols such as the one described below.
| Ligand | Subunit | Binding Affinity (IC50) | Reference |
| Pregabalin | α2δ-1 | 92.0 nM | [6] |
| Crisugabalin | α2δ-1 | 4.0 nM | [6] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for the α2δ-1 Subunit
This protocol is designed to determine the binding affinity (Ki) of this compound for the α2δ-1 subunit by measuring its ability to displace a known radioligand, such as [3H]-gabapentin.
Materials:
-
Cell membranes prepared from tissue or cell lines expressing the α2δ-1 subunit (e.g., porcine brain membranes).
-
[3H]-gabapentin (radioligand).
-
This compound (test compound).
-
Unlabeled gabapentin (B195806) (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filter-mate harvester or similar vacuum filtration apparatus.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled gabapentin in binding buffer. Prepare the radioligand solution at a concentration near its Kd.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of binding buffer, and 50 µL of [3H]-gabapentin solution.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled gabapentin, and 50 µL of [3H]-gabapentin solution.
-
Test Compound: 150 µL of membrane preparation, 50 µL of this compound dilution, and 50 µL of [3H]-gabapentin solution.
-
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Imaging Assay in Cultured Neurons
This protocol measures the effect of this compound on intracellular calcium concentration ([Ca2+]i) in cultured neurons following depolarization, using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Primary neuronal cultures (e.g., cortical or dorsal root ganglion neurons) grown on glass coverslips.
-
Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl).
-
This compound.
-
Fluorescence microscopy system equipped with a filter wheel for excitation at 340 nm and 380 nm, and an emission filter at 510 nm.
-
Image acquisition and analysis software.
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 1 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Incubate the neuronal cultures on coverslips in the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS for 30 minutes to allow for de-esterification of the dye.
-
-
Compound Incubation: Mount the coverslip onto a perfusion chamber on the microscope stage. Perfuse with HBSS to establish a baseline fluorescence. Then, perfuse with HBSS containing the desired concentration of this compound for a set incubation period (e.g., 10-20 minutes).
-
Image Acquisition:
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the fluorescence emission at 510 nm.
-
Record a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Stimulate the neurons by switching the perfusion to the High K+ buffer (with the test compound still present). This will open voltage-gated calcium channels.
-
Continue recording the fluorescence ratio during and after the stimulation.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the F340/F380 ratio for each ROI over time.
-
The change in the ratio is proportional to the change in intracellular calcium concentration.
-
Compare the peak ratio change in response to High K+ stimulation in control (vehicle-treated) cells versus cells treated with this compound. A reduction in the peak ratio would indicate that the compound inhibits depolarization-induced calcium influx.
-
Protocol 3: Neurotransmitter Release Assay from Brain Tissue Slices
This protocol assesses the effect of this compound on the release of a radiolabeled neurotransmitter (e.g., [3H]-norepinephrine) from brain slices.
Materials:
-
Rat or mouse brain tissue (e.g., neocortex).
-
[3H]-norepinephrine.
-
Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2.
-
High K+ stimulation buffer (e.g., Krebs-Ringer with 25 mM KCl).
-
This compound.
-
Tissue chopper.
-
Superfusion system with multiple chambers.
-
Scintillation counter.
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick slices of the brain region of interest using a tissue chopper.
-
Radiolabel Loading: Incubate the slices in gassed Krebs-Ringer buffer containing [3H]-norepinephrine for 30 minutes at 37°C to allow for uptake into nerve terminals.
-
Superfusion:
-
Transfer the loaded slices to individual chambers of a superfusion system.
-
Perfuse the slices with gassed Krebs-Ringer buffer at a constant flow rate (e.g., 1 mL/min) for 60-90 minutes to wash out excess radiolabel and establish a stable baseline release.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
-
Compound Application and Stimulation:
-
After the washout period, switch the perfusion buffer to one containing this compound (or vehicle for control) and continue for a set pre-incubation time (e.g., 30 minutes).
-
Induce neurotransmitter release by switching to the High K+ stimulation buffer (also containing the test compound or vehicle) for a short period (e.g., 5 minutes).
-
After stimulation, switch back to the normal Krebs-Ringer buffer (containing the compound or vehicle) and continue collecting fractions.
-
-
Quantification:
-
Measure the radioactivity in each collected fraction and in the tissue slices at the end of the experiment using a scintillation counter.
-
Calculate the fractional release of [3H]-norepinephrine for each time point (radioactivity in the fraction as a percentage of the total radioactivity in the tissue at that time).
-
-
Data Analysis:
-
Determine the stimulus-evoked release by summing the fractional release during the High K+ application and subtracting the baseline release.
-
Compare the stimulus-evoked release in the presence and absence of this compound to determine its inhibitory effect. Calculate the IC50 if multiple concentrations are tested.[8]
-
Visualizations
Caption: Pregabalin Signaling Pathway.
Caption: Workflow for α2δ-1 Radioligand Binding Assay.
References
- 1. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving "Pregabalinum naproxencarbilum" solubility for assays
Disclaimer: "Pregabalinum naproxencarbilum" is understood to be a novel or hypothetical compound. The guidance provided herein is based on the well-established chemical and physical properties of its constituent molecules, pregabalin (B1679071) and naproxen (B1676952). The solubility challenges are presumed to derive primarily from the naproxen moiety, which is known for its poor aqueous solubility.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during experimental assays involving "this compound," focusing on solubility-related challenges.
Issue 1: Immediate Precipitation in Aqueous Assay Buffer
Question: I dissolved "this compound" in DMSO to create a 10 mM stock solution. When I dilute this stock into my aqueous phosphate-buffered saline (PBS, pH 7.4) for an assay, a precipitate forms immediately. What is causing this and how can I fix it?
Answer:
This phenomenon, often called "crashing out" or "antisolvent precipitation," is common for hydrophobic compounds.[1] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit when introduced into the predominantly aqueous buffer.[1]
Potential Solutions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay to stay below its maximum aqueous solubility.[1]
-
Optimize Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in the solvent environment can help keep the compound in solution.[1] For example, perform an intermediate dilution in a small volume of buffer before adding it to the final assay volume.
-
Adjust Buffer pH: Naproxen is a carboxylic acid with a pKa of approximately 4.2.[2][3] Its solubility is very low at acidic pH but increases significantly at neutral or alkaline pH where the carboxylic acid group is deprotonated.[4][5] Increasing the buffer pH to 8.0 may prevent precipitation.[6]
-
Use Co-solvents: Including a small, biologically tolerated percentage of a co-solvent like ethanol (B145695) or PEG400 in the final assay buffer can increase the compound's solubility.[1][7] Ensure the final co-solvent concentration is compatible with your experimental system.
Issue 2: Compound Precipitation in Cell Culture Media Over Time
Question: My compound appears soluble upon initial addition to the cell culture medium (e.g., DMEM with 10% FBS), but after a few hours of incubation at 37°C, I observe a fine precipitate in the wells. Why is this happening?
Answer:
Time-dependent precipitation in complex biological media can be caused by several factors:
-
Compound Instability: The compound may be degrading over time to a less soluble byproduct.
-
Interaction with Media Components: The compound may bind to proteins in the fetal bovine serum (FBS) or interact with salts in the media, leading to the formation of insoluble complexes.[1]
-
Temperature and pH Shifts: Cellular metabolism can cause slight changes in the local pH of the culture medium over time.[1] Additionally, temperature fluctuations can affect solubility.[8]
Troubleshooting Steps:
-
Reduce Incubation Time: If your experimental design allows, shorten the incubation period to minimize the time for precipitation to occur.[1]
-
Lower Serum Concentration: Try reducing the percentage of FBS in your medium, but be mindful of the potential impact on cell health.[1]
-
Use Solubilizing Agents: Consider incorporating a pharmaceutically acceptable solubilizing agent, such as a cyclodextrin, into your culture medium if it is compatible with your cell-based assay.[9]
-
Perform a Kinetic Solubility Test: Determine the maximum concentration that remains soluble in your specific cell culture medium over your intended experiment duration.
Issue 3: Poor Reproducibility in HPLC or LC-MS Assays
Question: I am getting inconsistent peak areas and retention times when analyzing "this compound" using reverse-phase HPLC. I suspect solubility issues in my mobile phase. What can I do?
Answer:
Inconsistent chromatographic results are often linked to the compound's poor solubility in the mobile phase, leading to precipitation on the column or in the injector.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Increase the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in your mobile phase. Naproxen's solubility is significantly higher in organic solvents compared to water.[10][11]
-
Adjust Mobile Phase pH: For reverse-phase chromatography, adjusting the aqueous portion of the mobile phase to a pH well above the compound's pKa (e.g., pH > 6) will ensure the carboxyl group is ionized, increasing its polarity and solubility in the mobile phase.
-
Filter Samples: Always filter your prepared samples through a 0.22 µm syringe filter before injection to remove any undissolved particulates that could clog the system.
-
Check for Adsorption: The compound may be adsorbing to the surfaces of your vials or sample loops. Using silanized glass vials or adding a small amount of an organic solvent to your sample diluent can mitigate this.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to prepare a stock solution of "this compound"?
A1: Given the properties of naproxen, polar aprotic organic solvents are the best choice for preparing high-concentration stock solutions.[12] Pregabalin is freely soluble in water, so its contribution to insolubility is minimal.[13][14]
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10 - 50 mM | Highly effective; common for biological assays.[12] |
| Ethanol | 10 - 20 mM | Good alternative to DMSO; may be better tolerated in some assays.[10][12] |
| Methanol | 5 - 15 mM | Effective, but can be more toxic to cells than ethanol.[2] |
| DMF | 10 - 50 mM | High solubilizing power, similar to DMSO.[11] |
Q2: How does pH dramatically affect the solubility of this compound?
A2: The naproxen component contains a carboxylic acid group with a pKa around 4.2.[15]
-
At low pH (pH < 4): The carboxylic acid is protonated (uncharged), making the molecule highly nonpolar and practically insoluble in water.[4][5]
-
At high pH (pH > 6): The carboxylic acid is deprotonated (negatively charged), which significantly increases the molecule's polarity and its solubility in aqueous solutions.[4]
This pH-dependent solubility is a critical factor to consider when designing aqueous buffers for any experiment.[5]
Q3: What is the recommended procedure for preparing a stable, high-concentration stock solution?
A3: The following protocol is a general guideline for preparing a stock solution in an organic solvent like DMSO.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of "this compound" solid in a suitable vial.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Use Sonication (Optional): If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.[16]
-
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Aqueous Solubility Assessment
This method helps determine the maximum soluble concentration in your specific assay buffer.
-
Prepare Serial Dilutions: Create a serial dilution of your high-concentration DMSO stock solution in 100% DMSO.
-
Aliquot to Plate: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate, in triplicate.[1]
-
Add Aqueous Buffer: Add the corresponding volume of your pre-warmed (if applicable) aqueous assay buffer to each well to achieve the desired final concentration (e.g., 198 µL for a 1:100 dilution).
-
Equilibrate: Seal the plate and shake it at room temperature (or your assay temperature) for 1-2 hours.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength of ~600-650 nm. An increase in absorbance compared to a DMSO-only control indicates precipitation.[17] The highest concentration that remains clear is the approximate limit of your compound's kinetic solubility.
Visual Guides
The following diagrams illustrate key decision-making processes and chemical principles related to the solubility of "this compound".
Caption: Workflow for dissolving "this compound".
Caption: Effect of pH on the ionization and solubility of the naproxen moiety.
References
- 1. benchchem.com [benchchem.com]
- 2. Naproxen | 22204-53-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. NAPROXEN SODIUM [dailymed.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. scribd.com [scribd.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Pregabalinum Naproxencarbilum Stability and Degradation Studies
Disclaimer: Specific stability and degradation data for "pregabalinum naproxencarbilum" are not extensively available in the public domain. The following troubleshooting guides, FAQs, and experimental protocols are based on established principles of pharmaceutical stability testing and are intended to serve as a general framework for researchers. All experimental procedures should be adapted and validated for the specific molecule and formulation.
Frequently Asked Questions (FAQs)
Q1: Where should I start with stability testing for a new chemical entity like this compound?
A1: For a new drug substance, stability testing is a crucial early-stage activity.[1][2] It is recommended to begin with forced degradation (stress testing) studies. These studies expose the drug substance to harsh conditions like acid, base, oxidation, heat, and light to rapidly identify potential degradation products and pathways.[1] The insights gained are essential for developing and validating a stability-indicating analytical method, which is the cornerstone of any formal stability program.[3]
Q2: What are the typical stress conditions for a forced degradation study?
A2: Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Typical conditions include:
-
Acidic Hydrolysis: 0.1 N HCl at room temperature and/or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at room temperature and/or elevated temperature.
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80°C).
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100°C) for a specified duration.
-
Photostability: Exposure to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[1]
Q3: My compound, a potential prodrug, shows rapid degradation under basic conditions. What does this suggest?
A3: Rapid degradation in basic conditions, especially for a compound like "this compound" which is likely an ester prodrug, strongly suggests hydrolysis of the ester linkage. This would release the parent drug (naproxen) and the carrier (a modified pregabalin). This is a critical piece of information for formulation development, indicating that the drug product will require protection from alkaline environments.
Q4: I am observing the formation of a new, more thermodynamically stable polymorph during my thermal stress studies. What are the implications?
A4: The appearance of a new polymorphic form is a significant finding.[4] Different polymorphs can have vastly different physicochemical properties, including solubility, dissolution rate, and bioavailability, which can impact the drug's efficacy and safety.[4][5] It is crucial to fully characterize this new form using techniques like X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy.[4] The manufacturing process may need to be controlled to produce the desired, most stable polymorph consistently.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in HPLC Analysis of Stressed Samples
-
Symptom: Tailing, fronting, or co-elution of the main peak with degradation products in your chromatogram.
-
Possible Causes & Solutions:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state of both the parent drug and its degradants. Experiment with adjusting the pH to improve peak shape. For acidic and basic compounds, a pH 2-3 units away from the pKa is a good starting point.
-
Suboptimal Column Chemistry: The stationary phase may not be providing adequate selectivity. If using a standard C18 column, consider trying a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms.
-
Gradient Not Optimized: A shallow gradient may be necessary to resolve closely eluting impurities. Conversely, a steeper gradient might be needed to elute highly retained compounds. Systematically adjust the gradient slope and duration.[6]
-
Method Overload: Injecting too much sample can lead to peak fronting. Reduce the injection volume or the sample concentration.
-
Issue 2: Mass Imbalance in Forced Degradation Studies
-
Symptom: The sum of the assay of the parent drug and the percentage of all known degradation products is significantly less than 100%.
-
Possible Causes & Solutions:
-
Non-UV Active Degradants: Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel to search for non-UV active species.
-
Volatile Degradants: Degradation may be producing volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of Degradants: A degradation product might be insoluble in the sample diluent and precipitate out of the solution before injection. Visually inspect your samples and consider using a stronger or different diluent.
-
Incomplete Elution: Some degradants may be irreversibly adsorbed onto the analytical column. Implement a high-organic wash at the end of each run to clean the column.
-
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 N NaOH. Keep at 60°C for 4 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store the solid drug substance in a hot air oven at 80°C for 72 hours.
-
Photolytic: Expose the solid drug substance to light as per ICH Q1B guidelines.
-
-
Sample Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a target concentration of 0.1 mg/mL with the mobile phase. Analyze by a stability-indicating HPLC method.
-
Peak Purity: Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with any degradants.
Protocol 2: Example Stability-Indicating HPLC Method
-
Instrumentation: HPLC with PDA detector and Mass Spectrometer (optional).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 10 25 90 30 90 31 10 | 35 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Quantitative Data Summary
Table 1: Hypothetical Forced Degradation Results for this compound
| Stress Condition | Time | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Mass Balance (%) |
| 0.1 N HCl / 60°C | 24h | 91.2 | 4.5 (RRT 0.8) | 2.1 (RRT 1.2) | 8.5 | 99.7 |
| 0.1 N NaOH / RT | 8h | 85.6 | 12.3 (RRT 0.5) | Not Detected | 14.1 | 99.7 |
| 3% H₂O₂ / RT | 24h | 94.5 | 1.8 (RRT 1.5) | 1.5 (RRT 1.7) | 5.2 | 99.7 |
| Dry Heat / 80°C | 72h | 98.1 | Not Detected | 0.8 (RRT 1.2) | 1.8 | 99.9 |
| Light (ICH Q1B) | - | 99.2 | 0.5 (RRT 1.9) | Not Detected | 0.7 | 99.9 |
RRT = Relative Retention Time
Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Hypothetical degradation pathway via hydrolysis.
References
Overcoming "Pregabalinum naproxencarbilum" experimental variability
Technical Support Center: Pregabalinum Naproxencarbilum
Welcome to the Technical Support Center for "this compound," an experimental drug conjugate of pregabalin (B1679071) and naproxen (B1676952).[1][2] This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. "this compound" is being developed for the management of both acute and chronic pain syndromes.[1]
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is the international nonproprietary name for a novel drug conjugate of pregabalin and naproxen.[1][2] It is designed to combine the therapeutic effects of both molecules: naproxen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, and pregabalin, an anticonvulsant and analgesic that binds to the alpha-2-delta subunit of voltage-gated calcium channels.[3][4][5] Pre-clinical animal models have suggested improved efficacy for pain and inflammation compared with naproxen alone.[1]
Q2: My stock solutions are showing precipitation over time. How can I improve solubility and stability?
A2: Solubility and stability can be significant sources of variability. Consider the following:
-
Solvent Choice: The choice of solvent is critical. While datasheets may provide guidance, empirical testing is often necessary. Start with common solvents like DMSO for initial stock solutions, but be aware of its potential cellular effects. For aqueous buffers, pH is a key factor. Naproxen's carboxyl group and pregabalin's amino and carboxyl groups mean the overall molecule's charge will be pH-dependent.
-
pH Adjustment: Systematically test a range of pH values for your aqueous buffers to find the optimal pH for solubility and stability.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Protect from light, as naproxen and related structures can be light-sensitive.
Q3: I am observing high variability in my in vitro cell-based assay results. What are the likely causes?
A3: High variability in in vitro assays can stem from multiple factors:
-
Compound Stability in Media: The drug conjugate may degrade in culture media over the course of your experiment. A stability test in your specific media at 37°C can quantify this.
-
Interaction with Serum: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media if your cell line permits.
-
Cell Line Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.
-
Assay Protocol: Inconsistent incubation times, cell seeding densities, and reagent addition can all introduce variability. Standardize these steps rigorously.
Q4: My in vivo animal study results are inconsistent between cohorts. What should I troubleshoot?
A4: In vivo studies add more layers of complexity. Key areas to investigate include:
-
Formulation and Dosing: Ensure the formulation is homogenous and stable, and that the dosing is accurate and consistent. For oral dosing, consider the impact of the food and water intake of the animals.
-
Animal-Specific Factors: The age, sex, and strain of the animals can influence drug metabolism and response.[6] Ensure these are consistent across your study groups.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of the conjugate may be different from its parent drugs. A preliminary pharmacokinetic study is highly recommended to understand its bioavailability and half-life.[7]
Troubleshooting Guides
Guide 1: Inconsistent Analytical Chromatography (HPLC/LC-MS)
This guide addresses common issues seen during the analytical quantification of "this compound".
| Observed Problem | Potential Cause | Recommended Solution |
| Peak Tailing or Poor Shape | Secondary interactions with the column stationary phase; inappropriate mobile phase pH. | Use a high-purity silica (B1680970) column. Adjust mobile phase pH to suppress ionization of the acidic/basic functional groups. Add a small amount of an ion-pairing agent if necessary. |
| Carryover in Blank Injections | Non-specific binding of the analyte to the injector, tubing, or column.[8] | Implement a robust needle wash protocol with a strong organic solvent.[8] If carryover persists, investigate potential "salting out" of the compound in the system and adjust buffer concentrations.[8] |
| Poor Resolution from Metabolites | Sub-optimal mobile phase gradient or column chemistry. | Optimize the gradient slope to better separate closely eluting peaks. Screen different column chemistries (e.g., C18, Phenyl-Hexyl) to find one with better selectivity for the parent compound and its metabolites. |
| Inconsistent Quantification | Instability in solution; issues with internal standard. | Re-evaluate the stability of the compound in the autosampler over the course of a run. Ensure the internal standard is structurally similar and co-elutes without interfering with the analyte peak. |
Guide 2: Variable Efficacy in In Vivo Pain Models
This guide provides a logical workflow for troubleshooting inconsistent results in animal models of pain and inflammation.
Caption: Troubleshooting workflow for in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh 4.60 mg of "this compound" (MW: 459.5 g/mol ).
-
Dissolve in 1.0 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into single-use tubes and store at -80°C, protected from light.
-
-
Working Solutions for In Vitro Assays:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in your cell culture medium to achieve the final desired concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
-
Protocol 2: General HPLC Method for Quantification
This is a starting point for method development. Optimization will be required.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm (for Naproxen chromophore) or Mass Spectrometry (MS) for higher sensitivity and specificity. |
Signaling Pathways
Understanding the mechanisms of the parent compounds is crucial for interpreting experimental results.
Pregabalin Signaling Pathway
Pregabalin's primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[3][10][11] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate (B1630785) and substance P.[3][12]
Caption: Mechanism of action for the pregabalin component.
Naproxen Signaling Pathway
Naproxen is a non-selective NSAID that inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[13][14]
Caption: Mechanism of action for the naproxen component.
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. Pregabalin Naproxencarbil | C25H33NO7 | CID 118516395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 4. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. connectsci.au [connectsci.au]
- 7. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromforum.org [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]
- 11. droracle.ai [droracle.ai]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing "Pregabalinum naproxencarbilum" (XG005) Dosage In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vivo dosage of "Pregabalinum naproxencarbilum" (also known as XG005), a novel conjugate of pregabalin (B1679071) and naproxen (B1676952). This resource aims to address specific experimental challenges to facilitate efficient and accurate preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (XG005) and what is its mechanism of action?
A1: this compound (XG005) is a new chemical entity that conjugates pregabalin and naproxen into a single molecule.[1][2] This design provides a dual mechanism of action to target both inflammatory and neuropathic pain pathways.[1] Pregabalin is a gabapentinoid that selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, which modulates the release of excitatory neurotransmitters.[3][4] Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[4] Preclinical and clinical studies suggest that this dual-action molecule can more effectively inhibit pain signals.[1][5]
Q2: What are the potential advantages of using a conjugated molecule like XG005 compared to co-administering pregabalin and naproxen?
A2: A key advantage of the conjugated form is its potential to offer a synchronized pharmacokinetic profile, with Phase 1 trials indicating that the pregabalin and naproxen components derived from XG005 have coordinated peak plasma concentrations (Tmax).[2] This synchronized delivery may enhance the synergistic analgesic effects observed when the two drugs are administered together.[4][6][7] Additionally, as a single molecule, XG005 may have a different gastrointestinal tolerability profile compared to the direct administration of naproxen.[2]
Q3: What are some recommended starting doses for in vivo preclinical studies with XG005?
A3: Specific preclinical dose-ranging studies for XG005 are not extensively published. However, based on studies of co-administered pregabalin and naproxen in rodent models of inflammatory pain, a synergistic effect was observed with a 10:1 ratio of pregabalin to naproxen.[4][7] In those studies, the ED50 values for oral administration in rats were approximately 6.0 mg/kg for pregabalin and 0.5 mg/kg for naproxen to reverse thermal hyperalgesia.[7] For initial dose-finding studies with XG005, it is advisable to start with a dose range that reflects the molar equivalents of these effective doses and escalate from there. A suggested starting point could be a low, medium, and high dose range, for example, 10, 30, and 100 mg/kg, administered orally.
Q4: Which animal models are appropriate for evaluating the efficacy of XG005?
A4: Given the dual mechanism of action of XG005, animal models that encompass both inflammatory and neuropathic pain components are suitable. Commonly used and well-validated models include:
-
Carrageenan-Induced Paw Edema: This model is excellent for evaluating the anti-inflammatory and acute analgesic effects of the naproxen component.[8][9]
-
Hot Plate Test: This is a classic test for assessing central analgesic activity, which is relevant for the pregabalin component.[10][11]
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models of neuropathic pain are appropriate for evaluating the efficacy of the pregabalin component in chronic pain states.[12]
-
Bunionectomy Model (in relevant species): Clinical trials in humans have successfully used this post-surgical pain model, which involves both inflammatory and neuropathic pain components.[1][10][13]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the anti-inflammatory and anti-hyperalgesic effects of this compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound (XG005)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
1% w/v carrageenan solution in sterile saline
-
P plethysmometer or calipers
Procedure:
-
Acclimatization: Acclimate rats to the experimental environment for at least 3 days.
-
Baseline Measurement: Measure the basal volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer XG005 or vehicle orally via gavage.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[7]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[14]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema is calculated using the formula: [( (Vc - Vt) / Vc ) * 100], where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Hot Plate Test in Mice
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound (XG005)
-
Vehicle (e.g., saline)
-
Hot plate apparatus set to 55 ± 0.5 °C
Procedure:
-
Acclimatization: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the reaction time (latency) for paw licking or jumping. A cut-off time of 30-60 seconds is set to prevent tissue damage.[13]
-
Drug Administration: Administer XG005 or vehicle orally.
-
Post-Treatment Latency: Measure the reaction latency at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: The increase in latency period is indicative of analgesic effect. The percentage of maximal possible effect (%MPE) can be calculated as: [((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) * 100].[15]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in paw edema measurements | - Inconsistent carrageenan injection volume or location.- Improper handling of animals leading to stress.- Inaccurate plethysmometer readings. | - Ensure consistent subcutaneous injection into the plantar surface.- Handle animals gently and consistently across all groups.- Calibrate the plethysmometer daily and ensure proper placement of the paw. |
| No significant analgesic effect in the hot plate test | - Insufficient dose of XG005.- Incorrect timing of the test relative to the drug's peak effect.- Animal habituation to the thermal stimulus. | - Perform a dose-response study with a wider range of doses.- Conduct a pilot pharmacokinetic study to determine the Tmax of the conjugate in the specific animal model and adjust the testing time points accordingly.- Ensure naive animals are used for each experiment and that the cut-off time is not too long. |
| Difficulty with oral gavage administration | - Incorrect restraint technique.- Inappropriate gavage needle size.- Animal stress and resistance. | - Ensure proper training on scruffing and restraint to achieve a straight line from the snout to the stomach.[16]- Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.[16]- Pre-coating the gavage needle with a sucrose (B13894) solution may help pacify the animal and facilitate swallowing.[17] |
| Unexpected animal mortality or severe adverse effects | - Vehicle toxicity.- Compound toxicity at the tested dose.- Aspiration during gavage. | - Run a vehicle-only control group to assess its tolerability.- Start with lower doses and perform a thorough dose-escalation study.- If fluid is observed from the nose or the animal shows respiratory distress after gavage, it is a sign of aspiration. The procedure should be stopped immediately, and the animal monitored.[18] |
| Inconsistent results between experimental days | - Diurnal variations in animal sensitivity to pain.- Changes in environmental conditions (e.g., temperature, noise).- Inconsistency in experimental procedures. | - Conduct experiments at the same time of day to minimize circadian rhythm effects.- Maintain a controlled and consistent laboratory environment.- Standardize all procedures, including drug preparation, administration, and behavioral testing, and ensure all experimenters follow the same protocol. |
Data Presentation
Table 1: Representative Preclinical Doses of Individual Components in Rodent Models
| Compound | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Pregabalin | Carrageenan-induced thermal hyperalgesia (Rat) | Oral | ED50: 6.0 mg/kg | [7] |
| Naproxen | Carrageenan-induced thermal hyperalgesia (Rat) | Oral | ED50: 0.5 mg/kg | [7] |
| Pregabalin | Incisional pain model (Mouse) | Intraperitoneal | 30 mg/kg | [19] |
| Naproxen | Carrageenan-induced paw edema (Rat) | Oral | 15 mg/kg | [14] |
Table 2: Summary of Clinical Trial Dosages for XG005 in Humans
| Clinical Trial Phase | Indication | Dosage Regimen | Key Findings | Reference |
| Phase 2b | Post-surgical pain (bunionectomy) | 750 mg or 1250 mg twice daily for 72 hours | Statistically significant reduction in pain intensity; reduced need for rescue opioids. | [1][10][13] |
| Phase 2b | Osteoarthritis of the knee | 500 mg or 750 mg twice daily for 4 weeks | Statistically significant improvement in pain, joint function, and stiffness. | [1][2] |
Visualizations
Caption: Pregabalin component's mechanism of action.
Caption: Naproxen component's mechanism of action.
Caption: General experimental workflow for in vivo studies.
References
- 1. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xgenepharm.com [xgenepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. dol.inf.br [dol.inf.br]
- 5. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 6. Research Portal [iro.uiowa.edu]
- 7. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Hot plate test - Wikipedia [en.wikipedia.org]
- 12. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. benchchem.com [benchchem.com]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Effect of pregabalin on nociceptive thresholds and immune responses in a mouse model of incisional pain [epain.org]
"Pregabalinum naproxencarbilum" assay interference and troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bioanalysis of pregabalinum naproxencarbilum. As a conjugate of pregabalin (B1679071) and naproxen (B1676952), its analysis can be subject to interference from various sources. This guide offers insights into potential challenges and their solutions, based on established analytical principles for its constituent molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a bioanalytical assay for this compound?
A1: The main challenges stem from the compound's structure as a conjugate. Key considerations include:
-
In vivo instability: The conjugate may hydrolyze to pregabalin and naproxen in biological matrices. The assay may need to quantify the intact conjugate as well as its breakdown products.
-
Chromatographic resolution: Achieving baseline separation of the intact conjugate, its metabolites (pregabalin and naproxen), and potential endogenous interferences is critical.
-
Ionization efficiency: Pregabalin and naproxen have different optimal ionization polarities (positive for pregabalin, negative for naproxen). A method for the intact conjugate needs to be optimized, likely in positive ion mode, which may require careful source parameter tuning.
-
Matrix effects: As with any bioanalytical method, ion suppression or enhancement from endogenous components in plasma or urine can affect accuracy and precision.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity, selectivity, and speed.[1][2][3][4][5] It allows for the specific detection of the parent conjugate and its metabolites, even in complex biological matrices.
Q3: How can I minimize the in-source fragmentation of the conjugate?
A3: In-source fragmentation can be a significant issue for labile molecules. To minimize this:
-
Optimize the cone voltage (or equivalent parameter) to the lowest value that provides adequate signal for the precursor ion.
-
Use a "soft" ionization technique like electrospray ionization (ESI) and optimize source temperature and gas flows to be as gentle as possible.
-
Consider using a mobile phase with a lower percentage of organic solvent if it does not compromise chromatography, as this can sometimes reduce in-source decay.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | Use a column with a different stationary phase (e.g., a PFP column).[4] Adjust mobile phase pH or ionic strength. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition to the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Extra-column Volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Low or No Signal for the Analyte
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS Transitions | Infuse a standard solution of the analyte to optimize the precursor and product ion masses. For pregabalin, a common transition is m/z 160.2 → 55.1.[5] For naproxen, a common transition would be monitored in negative mode. The conjugate will have a unique m/z. |
| Poor Ionization | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Adjust mobile phase pH to promote ionization; for the amine group in the pregabalin portion, an acidic mobile phase with formic acid is often used.[1][5] |
| Sample Degradation | Ensure proper sample handling and storage conditions. Investigate stability in the biological matrix and during sample processing. |
| Inefficient Sample Extraction | Evaluate different extraction techniques (e.g., protein precipitation, solid-phase extraction).[1][4] |
Issue 3: High Background Noise or Interferences
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Use a more selective sample preparation method like solid-phase extraction (SPE).[4] Employ a deuterated internal standard.[3] Evaluate different chromatographic columns to separate the analyte from interfering peaks.[1] |
| Contaminated Solvents or Reagents | Use high-purity solvents and freshly prepared reagents. |
| Carryover | Optimize the autosampler wash procedure with a strong solvent. |
| Endogenous Interferences | Analyze at least 20 different lots of blank matrix to check for interfering peaks at the retention time of the analyte.[1] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of pregabalin, which can serve as a benchmark when developing an assay for the conjugate.
Table 1: Typical LC-MS/MS Method Parameters for Pregabalin Analysis
| Parameter | Typical Value/Condition | Reference |
| Column | Synergi Max-RP (80Å, 4 µm, 50x2.0mm) | [1] |
| Poroshell 120 EC-C18 | [3] | |
| Accucore PFP | [4] | |
| Gemini C18 (50x2.0mm, 3µm) | [5] | |
| Mobile Phase | A: 0.1% Formic acid in water; B: Methanol (B129727) | [1][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][3][4][5] |
| Internal Standard | Pregabalin-d4 or Gabapentin | [1][3][4][5] |
Table 2: Reported Performance Characteristics for Pregabalin Assays
| Parameter | Reported Value | Reference |
| Linearity Range (ng/mL) | 50 - 50000 | [1] |
| 20 - 16000 | [3] | |
| 1 - 250 | [4] | |
| 100 - 15000 | [5] | |
| Extraction Recovery (%) | 101.0 ± 2.8 | [1] |
| 80.45 - 89.12 | [5] | |
| 91.4 | [4] | |
| Matrix Effect (%) | 106.0 ± 3.0 | [1] |
| -7.0 | [4] | |
| Intra- and Inter-day Precision (CV%) | < 6.89 and < 9.09 | [5] |
Experimental Protocols
Proposed Protocol for Quantification of this compound in Human Plasma
This hypothetical protocol is based on established methods for pregabalin and general bioanalytical principles.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 50 µL of an internal standard working solution (e.g., a stable isotope-labeled version of the conjugate).
-
Add 500 µL of methanol containing 0.1% formic acid.[1]
-
Vortex for 1 minute.
-
Centrifuge at 3500 rpm for 5 minutes.[1]
-
Transfer 200 µL of the supernatant to a new tube and mix with 400 µL of purified water.[1]
-
Inject 20 µL onto the LC-MS/MS system.[1]
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 or PFP column suitable for small molecule analysis.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to resolve the conjugate from its metabolites and endogenous interferences.
-
Flow Rate: 0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.
-
MRM Transitions: To be determined by infusion of a standard of this compound.
Visualizations
Caption: Proposed experimental workflow for the bioanalysis of this compound.
Caption: A logical flow for troubleshooting common assay performance issues.
References
- 1. frontagelab.com [frontagelab.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantify Gabapentin and Pregabalin in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Screening of "Pregabalinum naproxencarbilum"
This technical support center provides essential guidance for researchers, scientists, and drug development professionals encountering challenges during the high-throughput screening (HTS) of "Pregabalinum naproxencarbilum," a novel prodrug designed to release pregabalin (B1679071) and naproxen.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and its proposed mechanism of action?
A1: "this compound" is a hypothetical prodrug that covalently links pregabalin, an anticonvulsant, and naproxen, a non-steroidal anti-inflammatory drug (NSAID), through a "carbilum" linker. The proposed mechanism of action relies on in-vivo enzymatic cleavage of this linker, likely by esterases, to release the two parent drugs at the site of action. This strategy aims to enhance therapeutic efficacy and reduce off-target effects.[1]
Q2: What are the primary challenges in developing a high-throughput screening (HTS) assay for this compound?
A2: The primary challenges stem from its nature as a prodrug with dual-target products:
-
Enzymatic Activation: The screening assay must incorporate an enzymatic step to cleave the prodrug and release the active molecules.[1][2] The kinetics of this cleavage can introduce variability.
-
Dual-Target Detection: The assay must be designed to detect the activity of either pregabalin, naproxen, or both. Screening for one target (e.g., COX-2 for naproxen) might miss effects related to the other (calcium channel modulation by pregabalin).
-
Assay Interference: The parent prodrug or the linker itself could interfere with the detection method (e.g., fluorescence, luminescence), leading to false positives or negatives.[3]
-
Data Interpretation: A positive "hit" could result from modulation of the cleavage enzyme, the final drug target, or an off-target effect, complicating hit validation.[4]
Q3: Which type of HTS assay is most suitable for "this compound"?
A3: A target-based biochemical assay is often the most suitable starting point.[5][6] Given that naproxen's target (COX-2) is a well-characterized enzyme, a fluorometric or spectrophotometric COX-2 inhibition assay is a robust choice for a primary screen.[7][8] This approach requires a pre-incubation step with an appropriate esterase to activate the prodrug before adding the assay reagents.
Q4: How can I account for the release of two active molecules in my screening results?
A4: A sequential or parallel screening strategy is recommended.
-
Primary Screen: Screen for the inhibition of one target, for example, COX-2, to identify initial hits.[8]
-
Secondary Screens:
-
Test hits in an orthogonal assay for the same target to rule out technology-specific artifacts.
-
Screen hits in a specific assay for the second target (e.g., a fluorescence polarization assay to measure binding to the α2δ-1 subunit for pregabalin) to identify dual-acting compounds or those missed in the primary screen.[9]
-
Perform counter-screens without the cleavage enzyme to identify compounds that inhibit the target directly or interfere with the assay.
-
Troubleshooting Guides
Problem: High variability or poor Z'-factor in my primary screen.
High variability can obscure genuine hits and is a common issue in HTS.[10][11][12]
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Enzymatic Cleavage | 1. Optimize Enzyme Concentration: Titrate the esterase concentration to find the optimal level that ensures complete and rapid cleavage within a reasonable pre-incubation time. 2. Validate Incubation Time: Perform a time-course experiment to determine the shortest incubation time required for maximal prodrug conversion.[1] 3. Ensure Enzyme Stability: Aliquot and store the enzyme at -80°C to avoid repeated freeze-thaw cycles.[13] Keep on ice during use.[7] |
| Compound Precipitation | 1. Check Solubility: Visually inspect compound plates for precipitation. 2. Reduce DMSO Concentration: Ensure the final DMSO concentration is compatible with your assay, typically below 1%.[14] 3. Use Additives: Consider adding non-ionic detergents (e.g., Triton X-100) or BSA to the assay buffer to improve compound solubility. |
| Pipetting Errors / Automation Issues | 1. Calibrate Equipment: Ensure all manual pipettes and automated liquid handlers are properly calibrated.[10] 2. Use Master Mixes: Prepare master mixes for all reagents to minimize well-to-well variability.[10] 3. Randomize Plate Layout: Randomize the placement of compounds and controls across plates to mitigate positional effects.[15] |
| Reagent Instability | 1. Prepare Fresh Reagents: Prepare reagents like the arachidonic acid substrate for the COX-2 assay fresh daily.[7][13] 2. Check Reagent Storage: Verify that all reagents are stored under the recommended conditions and have not expired.[14] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Cleavage Assay
This protocol is designed to confirm the conversion of "this compound" to its active components by human carboxylesterases (hCEs).[1]
Materials:
-
"this compound" stock solution (10 mM in DMSO)
-
Recombinant human Carboxylesterase 1 (hCE1) or 2 (hCE2)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)
-
96-well microplate and HPLC system with UV or MS detector
Procedure:
-
Reagent Preparation:
-
Dilute the recombinant hCE enzyme in potassium phosphate buffer to a working concentration of 0.1 mg/mL.[1]
-
Prepare the reaction buffer (100 mM potassium phosphate, pH 7.4) and pre-warm to 37°C.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 198 µL of the pre-warmed reaction buffer.
-
Add 1 µL of the 10 mM prodrug stock solution to each well for a final concentration of 50 µM.
-
To initiate the reaction, add 1 µL of the diluted enzyme solution. For control wells, add 1 µL of buffer without the enzyme.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 20 µL aliquot from the reaction wells.[1]
-
Immediately quench the reaction by adding the aliquot to a separate plate containing 80 µL of ice-cold acetonitrile with 0.1% TFA.
-
-
Sample Analysis:
-
Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to HPLC vials and analyze by reverse-phase HPLC to quantify the remaining prodrug and the formation of pregabalin and naproxen.
-
Protocol 2: Fluorometric COX-2 Inhibition HTS Assay
This protocol is adapted for screening "this compound" for its ability to inhibit COX-2 after enzymatic activation.[7][13]
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Recombinant human COX-2 enzyme
-
Recombinant hCE1 enzyme
-
COX Probe (e.g., a fluorogenic probe that detects Prostaglandin G2)
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
384-well black assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (dissolved in DMSO) into the assay plate wells.
-
Enzyme & Prodrug Incubation (Activation Step):
-
Prepare a master mix containing COX Assay Buffer and hCE1 enzyme.
-
Add 10 µL of this mix to each well containing the test compound.
-
Incubate for 30 minutes at 37°C to allow for prodrug cleavage.
-
-
COX-2 Reaction:
-
Prepare a second master mix containing COX Assay Buffer, COX-2 enzyme, and the COX Probe.
-
Add 10 µL of this mix to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Initiate Reaction & Read Plate:
-
Prepare a solution of Arachidonic Acid in COX Assay Buffer.
-
Add 5 µL of the Arachidonic Acid solution to all wells to start the reaction.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[7]
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve).
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_Sample - Rate_Min) / (Rate_Max - Rate_Min)).
-
Visualizations of Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Design of Enzymatically Cleavable Prodrugs of a Potent Platinum-Containing Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 4. axxam.com [axxam.com]
- 5. Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics[v1] | Preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dispendix.com [dispendix.com]
- 13. abcam.com [abcam.com]
- 14. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Pregabalin-Naproxen Conjugate Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of a pregabalin-naproxen conjugate, herein referred to as "Pregabalinum Naproxencarbilum" for the purpose of this guide.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing a pregabalin-naproxen conjugate?
A1: The development of a pregabalin-naproxen conjugate aims to provide a multimodal therapeutic approach to pain management.[1] By combining pregabalin (B1679071), which targets neuropathic pain, with naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID) that addresses inflammation and nociceptive pain, the conjugate has the potential for improved efficacy.[1] Studies have shown that co-administration of pregabalin and naproxen can result in synergistic or additive effects in reversing thermal hyperalgesia associated with peripheral inflammation.[2][3] This combination may also allow for lower doses of each component, potentially reducing side effects.[2][3]
Q2: What is the proposed mechanism of action for the pregabalin-naproxen conjugate?
A2: The conjugate likely acts through the independent mechanisms of its constituent parts. Pregabalin modulates the alpha-2-delta subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters. Naproxen inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation. The synergistic effect may stem from targeting both central (neuropathic) and peripheral (inflammatory) pain pathways.
Q3: Are there any known stability issues with pregabalin that I should be aware of during formulation?
A3: Yes, pregabalin can be susceptible to degradation. One common issue is the formation of a lactam impurity, pregabalin-related compound C (4-isobutylpyrrolidin-2-one), especially in the presence of certain excipients like colloidal silicon dioxide.[4] Therefore, careful excipient compatibility studies are crucial during the formulation development of a pregabalin-naproxen conjugate.
Troubleshooting Guide
Synthesis and Purification
Q4: We are having trouble with the yield and purity of our pregabalin-naproxen conjugate synthesis. What are some key process parameters to consider?
A4: Based on available patent literature for a 1-(acyloxy)-alkyl carbamate (B1207046) drug conjugate of naproxen and pregabalin, several factors are critical for successful synthesis.[1][5] You should meticulously control the reaction temperature, pH, and the stoichiometry of your reactants. For instance, a process might involve reacting an intermediate with pregabalin in the presence of a base like triethylamine (B128534) (TEA) and carefully adjusting the pH with an acid like potassium bisulfate for purification.[1]
Experimental Protocol: Synthesis of a Pregabalin-Naproxen Conjugate (Illustrative)
This is a generalized protocol based on public information and should be adapted and optimized for your specific process.
-
Reaction Setup: In a suitable reactor, dissolve Intermediate B (an activated naproxen derivative) in a mixture of acetonitrile (B52724) (ACN) and methyl tert-butyl ether (MTBE).
-
Addition of Reactants: Add purified water, followed by pregabalin (e.g., 2.0 equivalents).
-
Temperature Control: Cool the reaction mixture to 15 ± 5 °C.
-
Base Addition: Add triethylamine (TEA) (e.g., 2.0 equivalents) dropwise, maintaining the temperature at 15 ± 5 °C. Allow the temperature to rise to 25 ± 3 °C.
-
Reaction Monitoring: Stir the reaction for at least 4 hours at 25 ± 3 °C, monitoring for the consumption of Intermediate B (e.g., until ≤0.5% remains by HPLC).
-
Quenching and pH Adjustment: Cool the mixture to 5 ± 5 °C and add 10 wt% aqueous potassium bisulfate (KHSO₄) dropwise to adjust the pH to 3–5.
-
Extraction and Purification: Proceed with appropriate extraction and purification steps, which may include crystallization to isolate different polymorphic forms.[5]
Analytical Method Development
Q5: We are struggling to develop a robust HPLC method for the simultaneous determination of the pregabalin-naproxen conjugate and potential impurities. What are some starting points?
A5: For a combination product, a reversed-phase HPLC (RP-HPLC) method is a common starting point. Since pregabalin lacks a strong chromophore, derivatization or detection at a low UV wavelength is often necessary. However, the naproxen moiety in the conjugate should provide sufficient UV absorbance for detection.
Consider the following parameters for method development:
| Parameter | Recommendation | Rationale |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of analytes. |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate (B84403) or trifluoroacetic acid) | To achieve good separation of the conjugate, its precursors, and potential degradation products. |
| Detection Wavelength | Start around 210 nm for pregabalin and the naproxen maximum (around 230-270 nm). A photodiode array (PDA) detector is recommended. | To ensure detection of all components. |
| Flow Rate | 1.0 mL/min | A typical starting flow rate. |
Table 1: Example HPLC Method Parameters for Pregabalin Analysis
| Parameter | Method 1[6] | Method 2[7] |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 cm) |
| Mobile Phase | Acetonitrile: 0.1% TFAA (15:85 v/v) | Potassium Dihydrogen Phosphate Buffer: Acetonitrile (55:45 v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
Formulation and Stability
Q6: Our formulation of the pregabalin-naproxen conjugate shows significant degradation upon storage. How can we improve its stability?
A6: Degradation could be due to several factors, including hydrolysis of the carbamate or ester linkage in the conjugate, or instability of the individual API moieties.
-
Excipient Compatibility: As mentioned, pregabalin can be incompatible with certain excipients.[4] Conduct a thorough drug-excipient compatibility study with your conjugate. Avoid excipients with high moisture content or reactive functional groups.
-
pH Control: The stability of ester and carbamate linkages is often pH-dependent. Identify the pH of maximum stability for your conjugate in solution and use appropriate buffering agents in your formulation if necessary.
-
Moisture Protection: Package the formulation in a manner that protects it from moisture, for example, by using desiccants or blister packaging with high moisture barrier properties.
-
Solid-State Characterization: Investigate the solid-state properties of your conjugate. Amorphous forms are generally less stable than crystalline forms. The existence of different polymorphs has been reported for a pregabalin-naproxen conjugate, which could impact stability and bioavailability.[5]
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CA3099775A1 - Process for making 1-(acyloxy)-alkyl-carabmate drug conjugates of naproxen and pregabalin - Google Patents [patents.google.com]
- 6. jchr.org [jchr.org]
- 7. jpsbr.org [jpsbr.org]
Troubleshooting "Pregabalinum naproxencarbilum" detection in biological samples
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of the pregabalin-naproxen conjugate, an acyloxyalkyl carbamate (B1207046) prodrug of pregabalin (B1679071) and naproxen, in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of the "Pregabalinum naproxencarbilum" molecule?
A1: "this compound" is understood to be a codrug or prodrug that chemically links pregabalin and naproxen. Based on available information, this conjugate is an acyloxyalkyl carbamate. This structure is designed to be cleaved in the body by enzymes, such as esterases, to release the active parent drugs, pregabalin and naproxen. The instability of this ester linkage in a biological matrix is a critical factor to consider during sample handling, preparation, and analysis.
Q2: What are the main challenges in detecting the intact pregabalin-naproxen conjugate in biological samples?
A2: The primary challenge is the inherent instability of the acyloxyalkyl carbamate linkage in biological matrices like plasma or blood, which are rich in esterase enzymes. This can lead to the rapid breakdown of the conjugate into its parent compounds (pregabalin and naproxen) and other metabolites ex vivo if samples are not handled correctly. Consequently, you may observe low or no detectable levels of the intact conjugate, and high levels of the parent drugs. Other challenges include potential matrix effects from complex biological samples and the need for a highly sensitive and specific analytical method, such as LC-MS/MS, to differentiate the conjugate from its breakdown products.
Q3: What is the expected metabolic pathway for an acyloxyalkyl carbamate drug conjugate?
A3: The intended metabolic pathway involves the enzymatic hydrolysis of the ester bond, which initiates a cascade reaction leading to the release of the parent amine (pregabalin), the carboxylic acid (naproxen), and small, generally non-toxic molecules like carbon dioxide and an aldehyde. The primary enzymes responsible for this are carboxylesterases, which are abundant in plasma, liver, and other tissues.
Caption: Expected metabolic pathway of the pregabalin-naproxen conjugate.
Troubleshooting Guides
Issue 1: Low or No Detection of the Intact Conjugate
| Possible Cause | Troubleshooting Step |
| Ex vivo degradation: The conjugate is being hydrolyzed by esterases in the biological sample after collection. | 1. Immediate Cooling and Processing: Place samples on ice immediately after collection and process them to plasma or serum within 30 minutes. 2. Esterase Inhibition: Add an esterase inhibitor, such as sodium fluoride (B91410) (NaF) or diisopropyl fluorophosphate (B79755) (DFP), to the collection tubes. Caution: DFP is highly toxic and should be handled with extreme care.3. Low Temperature Storage: Store samples at -80°C immediately after processing. |
| Inefficient Extraction: The sample preparation method is not effectively extracting the intact conjugate. | 1. Optimize Extraction Solvent: Test different organic solvents (e.g., acetonitrile (B52724), methanol, ethyl acetate) and their combinations for protein precipitation or liquid-liquid extraction. 2. pH Adjustment: The pH of the sample and extraction solvent can influence the recovery of the analyte. Experiment with pH adjustments prior to extraction. 3. Solid-Phase Extraction (SPE): Consider using a mixed-mode or reversed-phase SPE cartridge for cleaner extracts and potentially higher recovery. |
| In-source Fragmentation (Mass Spectrometry): The conjugate is fragmenting in the ion source of the mass spectrometer. | 1. Optimize Ion Source Parameters: Reduce the source temperature and collision energy. 2. Use a Softer Ionization Technique: If available, try a less energetic ionization method. |
Issue 2: High Variability in Replicate Samples
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling: Variations in the time between sample collection and processing, or temperature fluctuations. | 1. Standardize Pre-analytical Workflow: Ensure all samples are handled identically, following a strict, temperature-controlled protocol. 2. Use of Esterase Inhibitors: Consistently use collection tubes containing an appropriate esterase inhibitor. |
| Matrix Effects: Components of the biological matrix are interfering with the ionization of the analyte. | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering substances. 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for the conjugate is ideal to compensate for matrix effects. If unavailable, a structurally similar compound can be used. 3. Dilution: Dilute the sample with a suitable buffer to reduce the concentration of interfering matrix components. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase: The pH or organic composition of the mobile phase is not suitable for the analyte. | 1. Adjust Mobile Phase pH: Test different pH values to ensure the analyte is in a single ionic state. 2. Optimize Gradient Elution: Adjust the gradient slope and duration to improve peak shape and resolution. |
| Column Overload: Injecting too much sample onto the column. | 1. Reduce Injection Volume: Decrease the amount of sample injected. 2. Dilute Sample: Dilute the final extract before injection. |
| Secondary Interactions: The analyte is interacting with active sites on the column. | 1. Use a High-Quality, End-capped Column: Ensure the analytical column is in good condition and suitable for the analysis of potentially basic compounds. 2. Add Mobile Phase Additives: Small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) can help to reduce peak tailing. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the analysis of small molecule drugs in biological matrices by LC-MS/MS. These are target values and may vary depending on the specific assay requirements.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Experimental Protocols
Sample Preparation: Protein Precipitation with Esterase Inhibition
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Collection: Collect whole blood in tubes containing an esterase inhibitor (e.g., sodium fluoride).
-
Immediate Cooling: Place the collection tubes on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 2000 x g for 10 minutes at 4°C to obtain plasma.
-
Aliquoting: Transfer the plasma to labeled polypropylene (B1209903) tubes and store at -80°C until analysis.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Technical Support Center: Method Refinement for High-Sensitivity Analysis of Pregabalin
Disclaimer: The compound "Pregabalinum naproxencarbilum" was not identified in a comprehensive search of scientific literature. This technical support center will focus on the method refinement for the high-sensitivity analysis of Pregabalin (B1679071) , a widely used pharmaceutical compound. The principles and troubleshooting guides provided here are based on established bioanalytical methods for Pregabalin and can be adapted for similar small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the quantification of Pregabalin in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most adaptable and sensitive analytical tool for the quantification of Pregabalin in biological matrices such as plasma and urine.[1][2] This method combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry detection.[1]
Q2: Why is derivatization sometimes used for Pregabalin analysis by HPLC with UV detection?
A2: Pregabalin lacks a significant chromophore, which means it does not absorb ultraviolet (UV) or visible light well, making it difficult to detect with standard HPLC-UV detectors.[2] Derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) or ninhydrin (B49086) introduces a chromophore into the Pregabalin molecule, allowing for sensitive UV detection.[2][3]
Q3: What are the common sample preparation techniques for Pregabalin analysis in plasma?
A3: Common sample preparation techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[4][5]
-
Protein Precipitation: This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[4][6]
-
Solid-Phase Extraction (SPE): This technique provides cleaner extracts compared to PPT, leading to reduced matrix effects and potentially higher sensitivity.[7][8] Mixed-mode SPE, such as SOLA CX, has been shown to be effective for isolating Pregabalin.[7]
Q4: What type of internal standard (IS) is recommended for a robust Pregabalin LC-MS/MS assay?
A4: A stable isotope-labeled internal standard, such as Pregabalin-d4, is highly recommended.[8][9] This type of IS behaves nearly identically to the analyte during sample preparation and ionization, which helps to accurately correct for matrix effects and variations in instrument response, leading to better precision and accuracy. Gabapentin has also been used as an internal standard.[7]
Q5: How can I improve the ionization of Pregabalin in the mass spectrometer?
A5: Pregabalin contains a primary amine group and is typically analyzed in positive electrospray ionization (ESI+) mode.[6] The use of an acidic mobile phase, such as 0.1% formic acid in water, enhances the ionization of the amine group, leading to a stronger signal ([M+H]+).[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient sample extraction and recovery. 2. Suboptimal ionization in the mass spectrometer. 3. Matrix effects suppressing the analyte signal. | 1. Optimize the sample preparation method. Consider switching from protein precipitation to solid-phase extraction (SPE) for cleaner samples.[7][8] 2. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation and enhance the ESI+ signal.[6] 3. Improve chromatographic separation to move Pregabalin away from co-eluting endogenous interferences. Use a suitable internal standard (e.g., Pregabalin-d4) to compensate for signal suppression.[6][9] | [6][7][8][9] |
| High Background Noise / Interference Peaks | 1. Contamination from sample collection tubes, solvents, or labware. 2. Co-elution of endogenous compounds from the biological matrix. 3. Insufficient chromatographic separation. | 1. Use high-purity solvents and pre-screen all materials. 2. Employ a more selective sample preparation method like SPE.[7] 3. Optimize the chromatographic gradient and/or try a different column chemistry (e.g., C18, PFP) to resolve the interference.[6][7] | [6][7] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the analytical column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a high-quality, end-capped column. Core-shell particle columns can provide highly efficient peaks with low tailing.[7] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or the concentration of the sample. | [7] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in manual sample preparation steps. 2. Unstable autosampler temperature. 3. Fluctuation in MS source conditions. | 1. Automate sample preparation if possible. Ensure consistent vortexing times and solvent additions. 2. Maintain the autosampler at a constant, cool temperature (e.g., 4°C) to prevent sample degradation. 3. Allow sufficient time for the LC-MS/MS system to equilibrate. Regularly clean and maintain the ion source. |
Quantitative Data Summary
The following table summarizes key performance parameters from various published high-sensitivity methods for Pregabalin analysis.
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Extraction Method | Internal Standard | Citation |
| LC-MS/MS | Human Plasma | 50 - 50,000 | 50 | Protein Precipitation | Pregabalin-d4 | [6] |
| LC-ESI-MS/MS | Human Plasma | 20 - 16,000 | 20 | Not specified | Pregabalin-d4 | [9] |
| SPE-LC-MS/MS | Human Plasma | 1 - 250 | 1 | Solid-Phase Extraction (SOLA CX) | Gabapentin | [7] |
| HPLC-MS/MS | Rat Plasma | 0.5 - 20,000 | 0.5 | Solid-Phase Extraction | Pregabalin-d4 | [8] |
| LC-MS/MS | Human Plasma | 10 - 10,000 | 10 | Protein Precipitation | Metaxalone | [4] |
Detailed Experimental Protocol: High-Sensitivity LC-MS/MS Analysis of Pregabalin in Human Plasma
This protocol is a representative example based on common practices found in the literature.[6][7][8][9]
1. Materials and Reagents
-
Pregabalin reference standard
-
Pregabalin-d4 (Internal Standard)
-
LC-MS grade Methanol, Acetonitrile, and Water
-
Formic Acid (≥98%)
-
Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., SOLA CX or Oasis HLB)[7][8]
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pregabalin and Pregabalin-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Pregabalin stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Pregabalin-d4 stock solution with 50:50 methanol:water.
3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (e.g., 100 ng/mL Pregabalin-d4) to all tubes except for the blank. Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase A.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a C18 (e.g., Poroshell 120 EC-C18) or PFP (e.g., Accucore PFP) column.[7][9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate Pregabalin from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization, Positive (HESI+).[7]
-
MRM Transitions:
-
Pregabalin: Q1: 160.1 m/z → Q3: 142.1 m/z (example transition, requires optimization).
-
Pregabalin-d4: Q1: 164.1 m/z → Q3: 146.1 m/z (example transition, requires optimization).
-
5. Data Analysis
-
Integrate the peak areas for Pregabalin and Pregabalin-d4.
-
Calculate the peak area ratio (Pregabalin / Pregabalin-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Pregabalin in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for high-sensitivity Pregabalin analysis.
Caption: Troubleshooting decision tree for Pregabalin LC-MS/MS analysis.
References
- 1. phmethods.net [phmethods.net]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Spectrophotometric method for pregabalin determination: An experimental design approach for method development [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. CI 1008 | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 6. frontagelab.com [frontagelab.com]
- 7. apps.thermoscientific.com [apps.thermoscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of "Pregabalinum naproxencarbilum"
Welcome to the technical support center for Pregabalinum naproxencarbilum. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability during experimentation and production. Here you will find troubleshooting guides and frequently asked questions to help ensure the consistency and quality of your results.
Troubleshooting Guide: Identifying and Addressing Batch-to-Batch Variability
Inconsistent experimental outcomes can often be traced back to variability between different batches of a compound. This guide provides a systematic approach to troubleshooting these issues with this compound.
Common Causes of Batch Variability in Pharmaceutical Manufacturing:
-
Raw Material Inconsistencies: Variations in the purity or isomeric ratio of starting materials.
-
Process Parameter Deviations: Fluctuations in temperature, pressure, pH, or mixing speed during synthesis.[1][2]
-
Human Error: Manual interventions and deviations from standard operating procedures (SOPs).[1]
-
Equipment Issues: Improper cleaning or calibration of manufacturing equipment.[3]
-
Cross-Contamination: The unintentional introduction of other substances.[1]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying the root cause of batch variability.
References
Validation & Comparative
A Comparative Analysis of Pregabalinum Naproxencarbilum and Pregabalin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel compound, Pregabalinum naproxencarbilum, a conjugate of pregabalin (B1679071) and naproxen (B1676952), against pregabalin monotherapy. The analysis is based on available preclinical and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound, represented by the investigational drug XG005, is a new chemical entity designed to offer a dual mechanism of action for pain relief by combining the properties of pregabalin and naproxen in a single molecule. Preclinical evidence suggests a synergistic interaction between pregabalin and naproxen, potentially leading to enhanced analgesic effects. Clinical trials of XG005 have demonstrated significant efficacy in acute postoperative pain and osteoarthritis, with a notable reduction in the need for opioid rescue medication. Pregabalin is a well-established treatment for neuropathic pain, with extensive clinical data supporting its efficacy. This guide will delve into the specifics of these findings to provide a comprehensive comparison.
Data Presentation
Table 1: Efficacy of XG005 (this compound) in Acute Postoperative Pain (Bunionectomy)
| Endpoint | XG005 (1250 mg BID) | XG005 (750 mg BID) | Placebo |
| Summed Pain Intensity over 48 hours (SPI48) Improvement vs. Placebo | 53.6% (P < 0.0001)[1] | 45.5% (P < 0.0001)[1] | - |
| Patients Requiring No Rescue Medication | 42%[2][3] | 33%[2][3] | N/A |
| Median Time to First Rescue Medication | 31.47 hours[4] | 12.24 hours[4] | 4.03 hours[4] |
| Reduction in Total Tramadol Use (first 48 hours) vs. Placebo | 4-fold[1] | 3-fold[1] | - |
| Patients Avoiding Any Opioid Use | 74%[5] | N/A | N/A |
Table 2: Efficacy of XG005 (this compound) in Osteoarthritis of the Knee (Phase 2b)
| Endpoint (at Week 4) | XG005 (750 mg BID) vs. Placebo | XG005 (500 mg BID) vs. Placebo |
| Change from Baseline in Weekly Average of Daily Walking Pain | Statistically Significant Improvement[6] | N/A |
| Change from Baseline in WOMAC Pain Subscore | Statistically Significant Improvement[6] | Statistically Significant Improvement[6] |
| Change from Baseline in KOOS Pain Subscore | Statistically Significant Improvement[6] | Statistically Significant Improvement[6] |
| WOMAC Stiffness, Function, and Total Scores | Statistically Superior to Placebo[6] | Statistically Superior to Placebo[6] |
Table 3: Efficacy of Pregabalin in Neuropathic Pain (Pooled Data from 7 Randomized Controlled Trials in Painful Diabetic Peripheral Neuropathy)
| Dosage | Mean Reduction in Pain Score (vs. Placebo) | ≥50% Responders (vs. Placebo) | Median Time to Onset of Sustained Pain Relief |
| 150 mg/day | Statistically Significant[7] | Significantly Greater[8] | 13 days[7] |
| 300 mg/day | Statistically Significant[7][8] | Significantly Greater[8] | 5 days[7] |
| 600 mg/day | Statistically Significant (Greatest Efficacy)[7][8] | Significantly Greater[8] | 4 days[7] |
Note: Pain scores were typically measured on a 0-10 or 0-100 scale.
Table 4: Efficacy of Pregabalin and Naproxen in Acute Postoperative Pain
| Drug | Efficacy Measure | Result |
| Pregabalin | Reduction in postoperative pain intensity | Not consistently reduced in a meta-analysis of 11 RCTs[9]. Another meta-analysis of 55 studies showed a significant but small reduction[10]. |
| Pregabalin | Cumulative opioid consumption at 24h | Significantly decreased[9][10] |
| Naproxen Sodium (550 mg) | Number Needed to Treat (NNT) for at least 50% pain relief over 6 hours | 2.6[11] |
| Naproxen Sodium (550 mg) | Weighted mean time to remedication | 7.6 hours (vs. 2.6 hours for placebo)[11] |
Experimental Protocols
XG005 Phase 2b/3 Bunionectomy Trial
-
Study Design: A multi-center, randomized, double-blind, parallel-group, placebo-controlled study.[2]
-
Patient Population: 450 patients aged 18 to 80 years undergoing unilateral first metatarsal bunionectomy.[1][2]
-
Treatment Arms:
-
Duration: Treatment was administered for 72 hours post-surgery.[2]
-
Primary Efficacy Endpoint: Summed Pain Intensity (SPI) over 48 hours after surgery.[4] Pain severity was assessed using the Numeric Pain Rating Scale (NPRS).[1]
-
Secondary Endpoints: Included the use of rescue analgesia, sleep interference, and safety profiles.[1][3]
XG005 Phase 2b Osteoarthritis of the Knee Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, dose-ranging, parallel-group study in Chinese patients.[6]
-
Patient Population: 318 patients with painful knee osteoarthritis.[6]
-
Treatment Arms:
-
Duration: 4 weeks.[5]
-
Primary Efficacy Endpoint: Change from baseline in the Weekly Average of Daily Walking Pain at Week 4, assessed using a Numeric Rating Scale (NRS).[6]
-
Secondary Efficacy Endpoints: Included changes from baseline in WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) Pain subscore and KOOS (Knee injury and Osteoarthritis Outcome Score) Pain subscore.[6]
Preclinical Synergy Study (Carrageenan-induced Thermal Hyperalgesia in Rats)
-
Animal Model: Male Sprague-Dawley rats with inflammation induced by intraplantar injection of lambda-carrageenan in one hind paw.[5]
-
Interventions: Oral administration of pregabalin, naproxen, or a fixed-dose ratio of the two.[5]
-
Nociceptive Threshold Measurement: The radiant heat paw-withdrawal test was used to determine thermal hyperalgesia.[5]
-
Outcome Measures: The half-maximal effective dose (ED50) for each drug alone and for the combinations were calculated to determine if the interaction was synergistic, additive, or antagonistic.[5]
Mandatory Visualization
Signaling Pathways
Caption: Pregabalin's mechanism of action at the presynaptic neuron.
Caption: Naproxen's mechanism of action via COX enzyme inhibition.
Experimental Workflow
Caption: Workflow of the XG005 bunionectomy clinical trial.
Discussion and Conclusion
The available data suggests that this compound (XG005) is a promising non-opioid analgesic with a dual mechanism of action that has demonstrated robust efficacy in a model of acute postoperative pain and in chronic pain associated with osteoarthritis. The synergistic effect observed in preclinical studies between pregabalin and naproxen appears to translate to the clinical setting, with XG005 showing significant pain reduction and a marked opioid-sparing effect.[1][2][3][4][5]
In comparison, pregabalin monotherapy has well-established efficacy in neuropathic pain conditions, though its utility in acute postoperative pain for direct pain reduction is less consistent, with its primary benefit being a reduction in opioid consumption.[7][8][9][10] Naproxen is an effective analgesic for acute pain, and the data for XG005 suggests that the conjugate may offer superior and more sustained pain relief than what might be expected from naproxen alone.[11]
For researchers and drug development professionals, this compound represents an innovative approach to pain management. The conjugate's ability to target both nociceptive and neuropathic pain pathways simultaneously could address a significant unmet need for effective and safer analgesics.[5] Further head-to-head clinical trials comparing this compound directly with pregabalin and naproxen as separate entities will be crucial to fully elucidate its therapeutic advantages. The strong performance in the bunionectomy and osteoarthritis trials warrants further investigation across a broader range of pain conditions.
References
- 1. consultant360.com [consultant360.com]
- 2. drugtopics.com [drugtopics.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Xgene’s non-opioid analgesic reduces pain in Phase IIb trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. xgenepharm.com [xgenepharm.com]
- 6. A Phase 2b, Randomized, Double-blind, Placebo-controlled, Dose-ranging and Parallel-group Study to Evaluate the Safety and Efficacy of XG005 in Subjects with Painful Osteoarthritis of the Knee - ACR Meeting Abstracts [acrabstracts.org]
- 7. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized Clinical Trials of Pregabalin for Neuropathic Pain: Methods, Results, and Implications | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 9. Efficacy of pregabalin in acute postoperative pain: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of pregabalin on acute and persistent postoperative pain: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Analgesic Effects of Naproxen and its Combination with Pregabalin
This guide provides a detailed comparison of the analgesic properties of naproxen (B1676952), a widely-used nonsteroidal anti-inflammatory drug (NSAID), and its combination with pregabalin (B1679071), an anticonvulsant and analgesic. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical and clinical data to elucidate the therapeutic potential and mechanistic underpinnings of these analgesic strategies.
Executive Summary
Naproxen exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2][3] Pregabalin's mechanism is distinct, involving the binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, which in turn modulates the release of excitatory neurotransmitters.[4][5][6] The combination of these two agents has been investigated for potential synergistic or additive analgesic effects, particularly in the context of inflammatory and neuropathic pain models. Preclinical evidence suggests a synergistic interaction in reducing thermal hyperalgesia.[7][8] However, clinical findings in an acute postoperative pain setting did not demonstrate superior analgesic efficacy of the combination over naproxen alone, while indicating a higher incidence of adverse effects.[9]
Data Presentation: Analgesic Efficacy
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the analgesic effects of naproxen, pregabalin, and their combination.
Table 1: Preclinical Efficacy in Carrageenan-Induced Thermal Hyperalgesia in Rats
| Treatment Group | Route of Administration | ED50 (mg/kg) | Interaction |
| Naproxen | Oral | 0.5 | - |
| Pregabalin | Oral | 6.0 | - |
| Pregabalin + Naproxen (10:1 ratio) | Oral | Not directly reported, but showed synergistic effects | Synergistic |
| Pregabalin + Naproxen (1:1 and 1:10 ratios) | Oral | Not directly reported, but showed additive effects | Additive |
Data sourced from Vargas-Alarcón et al.[7][8]
Table 2: Clinical Efficacy in Postoperative Pain Following Ankle Fracture Surgery
| Outcome Measure | Naproxen (500 mg) | Naproxen (500 mg) + Pregabalin (75 mg) | P-value |
| Mean VAS Pain Score (at all timepoints up to 6 months) | No significant difference | No significant difference | ≥ 0.520 |
| Opioid Consumption | No significant difference | No significant difference | ≥ 0.211 |
| Dizziness (at 48 hours) | Lower incidence | Significantly higher incidence | ≤ 0.05 |
| Somnolence (at 72 hours) | Lower incidence | Significantly higher incidence | ≤ 0.05 |
VAS (Visual Analog Scale) for pain. Data sourced from Shim et al.[9]
Mechanisms of Action: Signaling Pathways
The analgesic effects of naproxen and pregabalin are mediated by distinct molecular pathways.
Naproxen Signaling Pathway
Naproxen, a non-selective NSAID, inhibits both COX-1 and COX-2 enzymes.[2][3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][10]
Naproxen's inhibition of COX-1 and COX-2 enzymes.
Pregabalin Signaling Pathway
Pregabalin is a structural analogue of GABA but does not act on GABA receptors.[5] Its primary mechanism involves binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[4][6][11] This binding reduces calcium influx into the neuron, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, thereby dampening pain signaling.[12]
Pregabalin's modulation of neurotransmitter release.
Experimental Protocols
Preclinical Assessment of Antihyperalgesia (Vargas-Alarcón et al.)
-
Model: Carrageenan-induced peripheral inflammation in rats.
-
Method: Inflammation was induced by intraplantar injection of lambda-carrageenan into one hind paw.
-
Nociceptive Testing: Thermal hyperalgesia was assessed using the radiant heat paw-withdrawal test. This test measures the latency for the rat to withdraw its paw from a heat source.
-
Drug Administration: Naproxen, pregabalin, or a fixed-dose ratio combination of the two were administered orally.
-
Outcome Measure: The primary outcome was the reversal of thermal hyperalgesia, with ED50 (the dose required to produce 50% of the maximum effect) values calculated to determine potency and synergy.[7]
References
- 1. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Naproxen - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 4. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 5. Pregabalin - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is perioperative use of a combination of pregabalin and naproxen superior to naproxen only in reducing pain in ankle fractures? A prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pregabalinum Naproxencarbilum and Gabapentin in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Pregabalinum naproxencarbilum and the established neuropathic pain treatment, gabapentin. The analysis is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in validated neuropathic pain models, and key experimental protocols.
Introduction to the Compounds
This compound is a novel compound that incorporates the structures of both pregabalin (B1679071) and naproxen (B1676952).[1] Pregabalin is a second-generation alpha-2-delta (α2δ) ligand known for its efficacy in treating neuropathic pain, while naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase (COX) enzymes. The rationale behind this dual-structured compound is to leverage the distinct, yet potentially synergistic, mechanisms of its components to achieve enhanced analgesia.
Gabapentin , a first-generation α2δ ligand, is a widely prescribed medication for neuropathic pain.[2] Although structurally related to the inhibitory neurotransmitter GABA, its primary mechanism of action in neuropathic pain is the binding to the α2δ-1 subunit of voltage-gated calcium channels.[2]
Mechanism of Action
The analgesic effects of these compounds are rooted in their distinct molecular targets within the pain signaling pathway.
This compound is hypothesized to have a dual mechanism of action:
-
Pregabalin Component: Binds to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into the neuron, which in turn decreases the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[3][4] This modulation of neurotransmitter release is a key factor in dampening the hyperexcitability of neurons that characterizes neuropathic pain.[3][4]
-
Naproxen Component: Inhibits COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation and also act to sensitize peripheral nociceptors, lowering their threshold for activation. By reducing prostaglandin (B15479496) levels, the naproxen component is expected to decrease peripheral sensitization and inflammation-associated pain.
Gabapentin 's mechanism of action is centered on its interaction with the α2δ-1 subunit of voltage-gated calcium channels, similar to pregabalin.[2] This interaction leads to a reduction in the release of excitatory neurotransmitters, thereby mitigating neuropathic pain signals.[2]
Signaling Pathway Diagram
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Pregabalinum Naproxencarbilum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Pregabalinum naproxencarbilum, a novel prodrug of pregabalin (B1679071) and naproxen (B1676952). It is designed to assist researchers and drug development professionals in selecting and validating robust analytical techniques, ensuring data integrity and regulatory compliance. The information presented herein is based on established principles of analytical chemistry and regulatory guidelines, particularly the ICH Q2(R2) guidelines for analytical method validation.[1][2][3][4][5]
Introduction to this compound and its Analytical Challenges
This compound is identified as (S)-3-((((S)-1-((((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)oxy)ethoxy)carbonyl)amino)methyl)-5-methylhexanoic acid, a conjugate that links pregabalin and naproxen.[6] As a prodrug, its analytical evaluation presents unique challenges.[7] The primary analytical objective is the accurate and precise quantification of the intact prodrug, as well as its active metabolites, pregabalin and naproxen, in various matrices such as bulk drug substance, pharmaceutical formulations, and biological samples. The inherent instability of some prodrugs necessitates careful method development and validation to prevent in-vitro conversion and ensure reliable data.[7]
Overview of Potential Analytical Methods
Based on the chemical properties of pregabalin and naproxen, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most suitable analytical techniques.[8][9][10][11] These methods offer high resolution, sensitivity, and specificity for the simultaneous determination of the prodrug and its metabolites.
Table 1: Comparison of Potential HPLC-Based Methods
| Feature | HPLC with UV Detection | HPLC with Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Specificity | Good, but may be susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific due to mass-based detection. |
| Sensitivity | Moderate (µg/mL to ng/mL range).[9] | High to Very High (ng/mL to pg/mL range).[12][13] |
| Application | Routine quality control, assay, and impurity determination in drug substance and product. | Bioanalysis of plasma samples, metabolite identification, trace level impurity analysis. |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols for Method Validation
The validation of analytical methods for this compound should adhere to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] Key validation parameters and their experimental approaches are detailed below.
3.1. Specificity
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2]
-
Protocol:
-
Analyze blank samples (placebo, biological matrix) to ensure no interfering peaks at the retention times of the analyte and its metabolites.
-
Spike the drug substance or product with known impurities and degradation products to demonstrate separation.
-
For bioanalytical methods, analyze at least six different batches of the biological matrix to assess for endogenous interferences.
-
3.2. Linearity
-
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in samples within a given range.[1][2]
-
Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the samples.
-
Analyze each standard solution in triplicate.
-
Plot the mean response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.
-
3.3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[2]
-
Protocol:
-
For drug substance, apply the method to a sample of known purity (e.g., a reference standard).
-
For drug product, perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
For bioanalytical methods, analyze quality control (QC) samples at low, medium, and high concentrations against a calibration curve.
-
3.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
The relative standard deviation (RSD) for the results should be within acceptable limits (typically ≤ 2%).[2]
-
3.5. Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[8]
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability samples under each condition and evaluate the impact on the results.
-
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) > 0.99 |
| Accuracy | % Recovery within 98.0% - 102.0% for assay; within defined limits for bioanalysis. |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Robustness | System suitability parameters met under all varied conditions. |
Cross-Validation of Analytical Methods
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies, or when methods are transferred between laboratories.[14][15][16] This process ensures that the results are comparable and reliable, regardless of the method or laboratory used.[14][17]
4.1. When to Perform Cross-Validation
-
When a new analytical method is introduced to replace a previously validated method.
-
When data from different laboratories using the same or different methods need to be compared.
-
When a method is transferred from a research and development lab to a quality control lab.
4.2. Cross-Validation Protocol
-
Sample Selection: A statistically significant number of study samples (e.g., at least 20) covering the low, medium, and high concentration range should be selected.
-
Analysis: Analyze the selected samples in duplicate using both the original and the new (or transferred) analytical method.
-
Data Evaluation: The results from both methods are compared using statistical tests, such as the paired t-test and by calculating the percentage difference between the results. The acceptance criterion is typically that the mean difference between the two methods should not be statistically significant.
Visualizing the Workflow
Diagram 1: Analytical Method Validation Workflow
Caption: A flowchart illustrating the key stages of analytical method validation.
Diagram 2: Cross-Validation Logical Flow
Caption: A diagram showing the logical process for cross-validating two analytical methods.
Conclusion
The successful analysis of this compound relies on the development, validation, and potential cross-validation of robust analytical methods. HPLC-based techniques, particularly with mass spectrometric detection for bioanalytical applications, are highly suitable. Adherence to ICH guidelines throughout the validation process is paramount to ensure data quality and regulatory acceptance. Cross-validation provides an essential framework for ensuring consistency and comparability of data when multiple analytical methods or laboratories are involved in the drug development lifecycle.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Methods for the Analysis of Pregabalin Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jpsbr.org [jpsbr.org]
- 12. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. criver.com [criver.com]
- 16. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cross validation in bioanalysis: Why, when and how?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Synergistic Antihyperalgesic Effects of Pregabalin and Naproxen Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects observed with the combination of pregabalin (B1679071) and naproxen (B1676952) in preclinical models of inflammatory pain. The data presented herein is derived from key experimental studies and is intended to inform research and development in the field of analgesics. While the term "pregabalinum naproxencarbilum" suggests a specific chemical conjugate, the available scientific literature primarily focuses on the co-administration of pregabalin and naproxen. A novel conjugate, designated XG005, has been noted in conference proceedings to be several times more potent than opioids in managing acute pain, though detailed experimental data are not yet widely published.[1]
Overview of Synergistic Interactions
Preclinical evidence robustly suggests a synergistic or additive relationship between pregabalin and naproxen in the context of inflammatory pain.[2][3][4] This potentiation of therapeutic effect allows for the potential use of lower doses of each compound, which may, in turn, reduce the incidence or severity of adverse effects associated with each drug individually. The primary synergistic effect has been observed in the reversal of thermal hyperalgesia, a key component of inflammatory pain.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from a key preclinical study investigating the effects of pregabalin, naproxen, and their combination on thermal hyperalgesia in a rat model of inflammation.
Table 1: Individual Compound Efficacy in Reversing Thermal Hyperalgesia
| Compound | ED50 (mg/kg, oral) |
| Pregabalin | 6.0 |
| Naproxen | 0.5 |
| Gabapentin (B195806) | 19.2 |
ED50 represents the dose required to produce 50% of the maximum possible effect.[2][3]
Table 2: Interaction of Pregabalin and Naproxen Combinations on Thermal Hyperalgesia
| Pregabalin:Naproxen Ratio | Type of Interaction |
| 10:1 | Synergistic |
| 1:1 | Additive |
| 1:10 | Additive |
Synergistic interaction implies that the combined effect is greater than the sum of the individual effects. Additive interaction indicates the combined effect is equal to the sum of the individual effects.[2][3]
Table 3: Effect on Paw Edema (Inflammation)
| Compound/Combination | Effect on Edema |
| Gabapentin + Naproxen | Not greater than additive |
Note: The study cited did not find a synergistic effect on the reduction of paw edema for the gabapentin and naproxen combination, suggesting the synergy is specific to antihyperalgesia.[2][3]
Experimental Protocols
The data presented above were generated using the following experimental model and methods:
Carrageenan-Induced Inflammatory Pain Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: Intraplantar injection of lambda-carrageenan into one hind paw.
-
Drug Administration: Pregabalin, naproxen, or their combination were administered orally.
-
Assessment of Thermal Hyperalgesia: The radiant heat paw-withdrawal test was used to measure nociceptive thresholds. A decrease in paw withdrawal latency indicates hyperalgesia.
-
Assessment of Edema: Paw volume was measured using plethysmometry to quantify inflammation.
-
Pharmacokinetic Analysis: Drug plasma concentrations were determined using a liquid chromatography-mass spectroscopy-mass spectroscopy (LC-MS/MS) method. The study found that the plasma concentrations of each drug were not altered when co-administered, indicating that the observed synergy is likely pharmacodynamic in nature.[2][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action for pregabalin and naproxen, as well as the experimental workflow for evaluating their synergistic effects.
Caption: Mechanisms of Action for Pregabalin and Naproxen.
Caption: Experimental Workflow for Assessing Synergy.
Discussion and Future Directions
The synergistic antihyperalgesic effects of combining pregabalin and naproxen offer a promising avenue for the development of more effective and potentially safer treatments for inflammatory pain. The distinct mechanisms of action—pregabalin's modulation of neuronal excitability via calcium channels and naproxen's inhibition of prostaglandin (B15479496) synthesis—likely underlie their synergistic interaction.[5]
Further research is warranted to:
-
Elucidate the precise molecular mechanisms of the observed synergy.
-
Evaluate the efficacy and safety of this combination in other preclinical pain models, including neuropathic pain.
-
Investigate the optimal synergistic ratios for different pain states.
-
Conduct clinical trials to translate these preclinical findings to human patients.
The development of a single chemical entity, such as a "this compound" conjugate, could offer advantages in terms of pharmacokinetics and patient compliance, and represents a key area for future drug development efforts.
References
- 1. Pregabalin-Naproxen Combination Touts Nonaddictive Properties [painmedicinenews.com]
- 2. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [iro.uiowa.edu]
- 5. droracle.ai [droracle.ai]
Head-to-head comparison of "Pregabalinum naproxencarbilum" and co-administration of pregabalin and naproxen
A Head-to-Head Comparison: Pregabalin-Naproxen Conjugate vs. Co-Administration
For researchers and drug development professionals, optimizing analgesic and anti-inflammatory therapies is a critical goal. This guide provides a detailed comparison between a novel single-molecule approach—a pregabalin-naproxen conjugate—and the conventional co-administration of pregabalin (B1679071) and naproxen (B1676952). The term "Pregabalinum naproxencarbilum" is not a standard chemical nomenclature; however, it conceptually refers to a single chemical entity combining both pregabalin and naproxen. Scientific literature describes such molecules as drug conjugates or mutual prodrugs. This comparison synthesizes available preclinical and clinical data to evaluate the two therapeutic strategies.
A key example of such a conjugate is (S)-3-((((S)-1-((((S)-2-(6-methoxynaphthalen-2-yl)propanoyl)oxy)ethoxy)carbonyl)amino)methyl)-5-methylhexanoic acid, a molecule being developed for managing both acute and chronic pain[1][2]. Another is in development by Xgene Pharmaceutical under designations like XG005[3]. The primary rationale for creating these conjugates is to enhance therapeutic efficacy, alter pharmacokinetic profiles, and, critically, reduce the gastrointestinal (GI) toxicity associated with naproxen by temporarily masking its free carboxylic acid group[4][5].
Comparative Efficacy and Safety Data
The following tables summarize key findings from preclinical and clinical studies. Direct head-to-head data between a specific conjugate and co-administration is limited in publicly accessible literature, so this comparison draws from studies evaluating each approach.
Table 1: Preclinical Efficacy in Pain and Inflammation Models
| Parameter | Pregabalin-Naproxen Conjugate | Co-Administration of Pregabalin + Naproxen | Source |
| Model | General Preclinical Animal Models | Carrageenan-induced Inflammatory Pain (Rat) | [1][6][7] |
| Effect | Demonstrated improved efficacy for pain and inflammation compared to naproxen alone. | Synergistic reversal of thermal hyperalgesia, particularly at a 10:1 dose ratio of pregabalin to naproxen. Additive effects were seen at 1:1 and 1:10 ratios. | [6][7] |
| ED₅₀ (Thermal Hyperalgesia) | Data not publicly available. | Pregabalin: 6.0 mg/kgNaproxen: 0.5 mg/kg | [7] |
| Anti-Inflammatory Effect | Data suggests improvement over naproxen alone. | No combination of pregabalin and naproxen decreased paw edema in a manner greater than additive. | [6][7] |
Table 2: Clinical and Safety Profile Comparison
| Parameter | Pregabalin-Naproxen Conjugate | Co-Administration of Pregabalin + Naproxen | Source |
| Gastrointestinal Safety | Hypothesized Advantage: Designed to reduce GI irritation by masking naproxen's acidic group, a common strategy for NSAID prodrugs. | Naproxen carries a known risk of GI adverse events, including inflammation, bleeding, and ulceration. This risk is a primary concern in long-term therapy. | [4][8][9] |
| Clinical Analgesia | Currently in Phase II/III trials for postoperative pain, indicating investigation into clinical efficacy. | In a study on ankle fracture surgery, adding pregabalin (75 mg) to naproxen (500 mg) did not significantly improve pain scores compared to naproxen alone. | [3][10] |
| Adverse Effects (CNS) | Profile under investigation in clinical trials. | The combination group in the ankle fracture study showed a significant increase in dizziness and somnolence compared to the naproxen-only group. | [10] |
| Pharmacokinetics | Expected to have a distinct absorption, distribution, metabolism, and excretion (ADME) profile from co-administration, potentially leading to more consistent plasma levels of both active moieties. | Plasma concentrations of pregabalin and naproxen were unaltered by the addition of the other drug in preclinical studies. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are protocols representative of the studies cited.
Protocol 1: Preclinical Evaluation of Analgesia and Inflammation (Co-Administration)
This protocol is based on the carrageenan model of peripheral inflammation used to evaluate synergistic effects.
-
Animal Model: Male Sprague-Dawley rats are used.
-
Induction of Inflammation: Inflammation and hyperalgesia are induced by an intraplantar injection of lambda-carrageenan into one hind paw.
-
Drug Administration: Pregabalin, naproxen, or a fixed-dose ratio combination (e.g., 10:1, 1:1, 1:10) is administered orally to rats after the induction of inflammation.
-
Assessment of Thermal Hyperalgesia: Nociceptive thresholds are determined using the radiant heat paw-withdrawal test. The latency for the rat to withdraw its paw from a focused beam of radiant heat is measured. An increase in paw withdrawal latency (PWL) indicates an anti-hyperalgesic effect.
-
Assessment of Inflammation: Paw edema (swelling) is measured using plethysmometry, which quantifies the change in paw volume.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration. Plasma concentrations of pregabalin and naproxen are determined by a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Analysis: ED₅₀ values (the dose required to produce 50% of the maximum effect) are calculated for each drug alone. The nature of the interaction (synergistic or additive) is determined by comparing the effect of the drug combination to the effects of the individual drugs using isobolographic analysis.
Protocol 2: Clinical Evaluation of Postoperative Pain (Co-Administration)
This protocol is based on the randomized controlled trial in patients undergoing ankle fracture surgery.
-
Study Design: A prospective, randomized, multicenter study.
-
Patient Population: Patients undergoing operative fixation of rotatory ankle fractures.
-
Treatment Groups:
-
Group A (Control): Receives naproxen 500 mg two hours before surgery and every 12 hours for 14 days.
-
Group B (Combination): Receives naproxen 500 mg plus pregabalin 75 mg two hours before surgery and every 12 hours for 14 days.
-
-
Efficacy Endpoints:
-
Pain Intensity: Measured using a Visual Analog Scale (VAS) for pain at multiple timepoints postoperatively (e.g., up to 3 days, then at 2 weeks, 6 weeks, 3 months, and 6 months).
-
Opioid Consumption: Total amount of rescue opioid medication consumed during the initial postoperative days is recorded.
-
-
Safety and Functional Endpoints:
-
Adverse Effects: Recording of any adverse events, with a specific focus on dizziness, somnolence, and GI discomfort.
-
Functional Outcomes: Measured at 3 and 6 months postoperatively using validated scoring systems.
-
-
Statistical Analysis: VAS scores, opioid consumption, and functional outcomes are compared between the two groups using appropriate statistical tests (e.g., t-tests or Mann-Whitney U tests). The incidence of adverse effects is compared using chi-square or Fisher's exact test.
Visualizations
Signaling Pathways
The dual-action mechanism targets distinct but complementary pathways in pain signaling.
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. CA3099775A1 - Process for making 1-(acyloxy)-alkyl-carabmate drug conjugates of naproxen and pregabalin - Google Patents [patents.google.com]
- 3. Naproxen/pregabalin conjugate - Xgene Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 4. zealjournals.com [zealjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Is perioperative use of a combination of pregabalin and naproxen superior to naproxen only in reducing pain in ankle fractures? A prospective, randomized, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Pregabalinum Naproxencarbilum: A Comparative Guide
This guide provides a comprehensive analysis of the mechanism of action of "Pregabalinum naproxencarbilum," a novel conjugate drug, and compares its performance with its individual components and other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
"this compound" is a conjugate molecule composed of pregabalin (B1679071) and naproxen (B1676952), designed to offer a dual therapeutic action for pain management.[1] Pre-clinical studies suggest that this conjugate demonstrates improved efficacy in treating pain and inflammation compared to naproxen alone.[1] The rationale behind this combination is to leverage the distinct and potentially synergistic mechanisms of its parent compounds to provide enhanced analgesia.
Unraveling the Dual Mechanism of Action
"this compound" is anticipated to act as a prodrug, releasing pregabalin and naproxen upon metabolic cleavage. Therefore, its mechanism of action is a composite of the individual actions of these two drugs.
The Central Neuromodulatory Role of the Pregabalin Moiety
Pregabalin is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA); however, it does not exert its effects through direct interaction with GABA receptors.[2][3] The primary mechanism of pregabalin involves its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels within the central nervous system.[2][3][4] This interaction leads to a reduction in calcium influx at presynaptic nerve terminals. The diminished intracellular calcium concentration, in turn, curtails the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[3][4][5] This neuromodulatory activity results in a decrease in neuronal hyperexcitability, which is a key factor in neuropathic pain, seizures, and anxiety.[2]
The Peripheral Anti-inflammatory Action of the Naproxen Moiety
Naproxen is a well-established non-steroidal anti-inflammatory drug (NSAID).[6] Its primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6][7][8][9][10] By blocking these enzymes, naproxen prevents the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[7][8][10] The inhibition of prostaglandin (B15479496) synthesis at peripheral sites of injury is responsible for naproxen's anti-inflammatory, analgesic, and antipyretic properties.[6][9]
The following diagram illustrates the distinct signaling pathways targeted by the pregabalin and naproxen components of "this compound".
Caption: Dual mechanism of action of this compound.
Comparative Performance and Experimental Data
The therapeutic advantage of combining pregabalin and naproxen has been demonstrated in preclinical models of inflammatory pain. Studies have shown that the co-administration of these two drugs can produce synergistic or additive antihyperalgesic effects.[11][12][13][14]
Synergistic Antihyperalgesia in an Animal Model of Inflammation
A key study investigated the interaction between pregabalin and naproxen in the carrageenan-induced model of peripheral inflammation in rats.[12][13] The efficacy of the individual drugs and their combination in reversing thermal hyperalgesia was assessed.
| Treatment Group | ED50 (mg/kg, oral) for Reversal of Thermal Hyperalgesia | Interaction Type | Reference |
| Pregabalin alone | 6.0 | - | [13] |
| Naproxen alone | 0.5 | - | [13] |
| Pregabalin + Naproxen (10:1 ratio) | Not reported directly, but demonstrated synergy | Synergistic | [12][13] |
| Pregabalin + Naproxen (1:1 ratio) | Not reported directly, but demonstrated additivity | Additive | [12][13] |
| Pregabalin + Naproxen (1:10 ratio) | Not reported directly, but demonstrated additivity | Additive | [12][13] |
These findings suggest that a fixed-dose combination, such as that in "this compound," particularly with a higher ratio of pregabalin to naproxen, could provide superior pain relief compared to either agent alone, potentially at lower individual doses, which may reduce dose-related side effects.[12][13]
Experimental Protocols
To validate the mechanism of action and synergistic effects of "this compound," standardized and reproducible experimental protocols are essential.
Carrageenan-Induced Paw Edema and Thermal Hyperalgesia in Rats
This is a widely used animal model to assess the activity of anti-inflammatory and analgesic compounds.
Objective: To evaluate the anti-inflammatory and antihyperalgesic effects of a test compound.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Lambda-carrageenan solution (1% in sterile saline)
-
Plethysmometer
-
Radiant heat paw-withdrawal test apparatus
-
Test compound ("this compound"), vehicle, and positive controls (pregabalin, naproxen)
Procedure:
-
Acclimatization: Animals are acclimatized to the testing environment and handling for several days before the experiment.
-
Baseline Measurements: Baseline paw volume and thermal withdrawal latency are measured for each rat.
-
Induction of Inflammation: A subcutaneous injection of 100 µL of 1% carrageenan solution is administered into the plantar surface of the right hind paw.
-
Drug Administration: The test compound, vehicle, or positive controls are administered orally at a predetermined time relative to carrageenan injection (e.g., 2.5 hours post-carrageenan).
-
Assessment of Paw Edema (Anti-inflammatory effect): Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage inhibition of edema is calculated.
-
Assessment of Thermal Hyperalgesia (Analgesic effect): The latency to paw withdrawal from a radiant heat source is measured at various time points after drug administration. An increase in withdrawal latency indicates an analgesic effect.[13]
The following diagram outlines the experimental workflow for this model.
Caption: Workflow for the carrageenan-induced inflammation model.
In Vitro Radioligand Binding Assay for α2δ Subunit Affinity
This assay is crucial for confirming that the pregabalin component of the conjugate (or its metabolite) retains its ability to bind to its molecular target.
Objective: To determine the binding affinity of a test compound to the α2δ subunit of voltage-gated calcium channels.
Materials:
-
Membrane preparations from cells overexpressing the human α2δ-1 subunit.
-
Radioligand, e.g., [3H]-gabapentin or [3H]-pregabalin.
-
Test compound ("this compound" and its metabolites).
-
Scintillation counter.
Procedure:
-
Incubation: Membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
In Vitro COX Enzyme Inhibition Assay
This assay is used to verify the naproxen component's activity.
Objective: To determine the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound ("this compound" and its metabolites).
-
Assay kit to detect prostaglandin E2 (PGE2) production (e.g., ELISA).
Procedure:
-
Incubation: The COX enzymes are pre-incubated with the test compound or vehicle.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.
-
Reaction Termination: The reaction is stopped after a specific incubation period.
-
Quantification: The amount of PGE2 produced is quantified using an ELISA.
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.
Comparison with Alternatives
"this compound" should be compared against several alternatives to establish its therapeutic niche.
| Therapeutic Alternative | Mechanism of Action | Advantages | Disadvantages |
| Pregabalin | Binds to α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[2][3][4] | Effective for neuropathic pain; anxiolytic and anticonvulsant properties.[2][5] | Limited efficacy for inflammatory pain; CNS side effects (dizziness, somnolence).[4] |
| Naproxen | Non-selective COX-1 and COX-2 inhibitor, reducing prostaglandin synthesis.[6][7][8][9][10] | Effective for inflammatory pain and fever.[6] | Risk of gastrointestinal bleeding and cardiovascular events with long-term use.[7][15] |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Selectively inhibits COX-2, reducing prostaglandin synthesis with less effect on COX-1. | Lower risk of gastrointestinal side effects compared to non-selective NSAIDs. | Increased risk of cardiovascular thrombotic events. |
| Opioids (e.g., Morphine, Oxycodone) | Agonists at opioid receptors (μ, δ, κ) in the CNS. | Potent analgesics for severe pain. | High potential for addiction, tolerance, and respiratory depression. |
| Gabapentin | Structurally related to pregabalin with a similar mechanism of action but lower binding affinity to the α2δ subunit.[4] | Effective for neuropathic pain. | Lower potency and bioavailability compared to pregabalin.[4] |
Conclusion
"this compound" represents a rational therapeutic approach by combining two distinct and synergistic mechanisms of action for the management of pain. The central neuromodulatory effects of pregabalin are complemented by the peripheral anti-inflammatory actions of naproxen. Preclinical data support the potential for enhanced analgesia. Further clinical validation is necessary to confirm these benefits in patients and to fully characterize the safety and efficacy profile of this novel conjugate drug compared to existing therapeutic options. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of its mechanism of action.
References
- 1. WO2024109817A1 - Naproxen and pregabalin 1- (acyloxy) -alkyl carbamate drug conjugate purification process - Google Patents [patents.google.com]
- 2. Pregabalin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 6. Naproxen - Wikipedia [en.wikipedia.org]
- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. youtube.com [youtube.com]
- 11. medisearch.io [medisearch.io]
- 12. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Portal [iro.uiowa.edu]
- 15. drugs.com [drugs.com]
Comparative Safety Profile of Pregabalinum Naproxencarbilum: A Guide for Researchers and Drug Development Professionals
Introduction
Pregabalinum naproxencarbilum is a novel chemical entity representing a conjugate of pregabalin (B1679071) and naproxen (B1676952). This molecule is designed to offer a dual-mode of action, targeting both neuropathic and nociceptive pain pathways, potentially providing enhanced analgesic efficacy. An investigational drug under this class, XG005, is currently in clinical development. This guide provides a comparative safety profile of this compound (with a focus on the available data for XG005) against its individual components—pregabalin and naproxen—and other commonly used analgesics: celecoxib (B62257), duloxetine (B1670986), and tramadol. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential therapeutic role and safety considerations.
Mechanism of Action: A Dual Approach to Pain Relief
This compound is engineered to act as a single molecule that, upon administration, releases both pregabalin and naproxen. This allows for the simultaneous targeting of two distinct pain mechanisms. Pregabalin is a gabapentinoid that selectively binds to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters. Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) involved in inflammation and pain.
Comparative Safety Data
The following table summarizes the available safety data from clinical trials for this compound (XG005) and its comparators. It is important to note that the data for XG005 is from a Phase 2b trial and may not be fully representative of the broader safety profile that will be established in larger, long-term studies.
Table 1: Incidence of Common Treatment-Emergent Adverse Events (%)
| Adverse Event | This compound (XG005) (750mg/1250mg) | Pregabalin (150-600 mg/day) | Naproxen (≤1000 mg/day) | Celecoxib (200-400 mg/day) | Duloxetine (60-120 mg/day) | Tramadol (100-400 mg/day) | Placebo |
| Gastrointestinal | |||||||
| Nausea | > Placebo | 5-10 | 3-11 | 4-8 | 23 | 24-40 | 3-7 |
| Constipation | > Placebo | 4-7 | 1-3 | 2 | 9 | 24-46 | 2-4 |
| Dyspepsia | - | 2 | 2-10 | 4 | 5 | 5-13 | 1-2 |
| Dry Mouth | - | 9-15 | <1 | 2 | 12-20 | 5-10 | 3-6 |
| Nervous System | |||||||
| Dizziness | > Placebo | 20-49 | 3-9 | 2-7 | 6-23 | 26-33 | 5-10 |
| Somnolence | > Placebo | 14-36 | 1-3 | 2-6 | 3-15 | 16-25 | 3-7 |
| Headache | - | 4-6 | 3-9 | 15-19 | 14 | 18-32 | 14 |
| Other | |||||||
| Peripheral Edema | - | 4-16 | 1-3 | 2-3 | 3 | <1 | 1-2 |
| Fatigue | - | 5-11 | 1-3 | 3-6 | 6-11 | 5-10 | 2-5 |
| Discontinuation due to AEs | 2.7 (active groups) | 9-14 | 2-5 | 5-8 | 9-16 | 14-29 | 0.7 (placebo) |
Data for XG005 is qualitative ("more common in active groups") as specific percentages from the Phase 2b bunionectomy trial were not fully disclosed in the available press releases.[1] The discontinuation rate is from the same trial. Data for other drugs are compiled from various clinical trials and meta-analyses.
Serious Adverse Events:
-
This compound (XG005): In a Phase 2b study in patients undergoing bunionectomy, there were no drug-related serious adverse events reported.[2][3] Another Phase 2b study in patients with knee osteoarthritis also reported no drug-related serious adverse events.[4][5]
-
Pregabalin: While generally well-tolerated, post-marketing reports and some studies have noted a potential for respiratory depression, especially when used with opioids, and an increased risk of suicidal thoughts or behavior.[6][7]
-
Naproxen: As with other NSAIDs, naproxen carries a risk of serious gastrointestinal events (bleeding, ulceration, perforation) and cardiovascular thrombotic events (myocardial infarction, stroke).[8][9]
-
Celecoxib: While designed to have a better gastrointestinal safety profile than non-selective NSAIDs, it still carries a risk of cardiovascular thrombotic events.[1][10][11][12] Large-scale trials like PRECISION have shown its cardiovascular risk to be comparable to naproxen and ibuprofen (B1674241) at moderate doses.[11][13][14]
-
Duloxetine: Can be associated with an increase in blood pressure and has a warning for suicidal ideation, particularly in younger patients.[8][11][13][15][16][17][18][19][20][21]
-
Tramadol: Carries the risks associated with opioids, including respiratory depression, addiction, and abuse. It can also lower the seizure threshold.[22][23][24][25][26]
Experimental Protocols
A comprehensive understanding of the safety profile of a drug requires a thorough examination of the methodologies used in its clinical evaluation. Below is a generalized protocol for a Phase II/III clinical trial assessing the safety of a new analgesic, which is representative of the studies conducted for the drugs discussed in this guide.
Generalized Phase II/III Analgesic Safety Trial Protocol
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with a specific pain condition (e.g., post-operative pain, osteoarthritis, neuropathic pain) meeting defined inclusion and exclusion criteria.
-
Intervention:
-
Investigational drug at one or more dose levels.
-
Placebo control.
-
Active comparator (optional).
-
-
Safety Assessments:
-
Adverse Event (AE) Monitoring: Spontaneous reporting by patients and active questioning by investigators at each study visit. AEs are coded using a standardized medical dictionary (e.g., MedDRA). The severity, seriousness, and relationship to the study drug are assessed.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are measured at baseline and at specified intervals throughout the study.
-
Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and at the end of the study to monitor for any drug-induced changes.
-
Electrocardiograms (ECGs): Performed at baseline and at follow-up visits to assess for any effects on cardiac conduction.
-
Physical Examinations: Conducted at the beginning and end of the study.
-
Conclusion
This compound, as represented by the investigational drug XG005, presents a promising therapeutic approach by combining two established analgesic mechanisms into a single molecule. Early clinical data suggests a favorable safety profile, with no serious adverse events directly attributed to the drug in Phase 2b trials.[2][3][4][5] The most commonly reported side effects appear to be mild and related to the central nervous system, consistent with the known effects of pregabalin.
Compared to its individual components, this compound may offer an improved gastrointestinal safety profile over naproxen alone, although this is yet to be definitively established in large-scale trials. When compared to other classes of analgesics, its non-opioid nature is a significant advantage over tramadol, avoiding the associated risks of addiction and abuse. The safety profile relative to celecoxib and duloxetine will need to be further elucidated in head-to-head comparative trials.
For researchers and drug development professionals, the key areas of focus for the continued evaluation of this compound should include:
-
Long-term safety: Establishing the safety profile with chronic use, particularly regarding cardiovascular and gastrointestinal risks.
-
Dose-response relationship for adverse events: Characterizing the incidence and severity of adverse events across a range of therapeutic doses.
-
Special populations: Evaluating the safety and tolerability in elderly patients and those with common comorbidities.
The ongoing and future clinical trials of XG005 will be critical in providing the necessary data to fully characterize the comparative safety profile of this novel analgesic.
References
- 1. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 2. xgenepharm.com [xgenepharm.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A Phase 2b, Randomized, Double-blind, Placebo-controlled, Dose-ranging and Parallel-group Study to Evaluate the Safety and Efficacy of XG005 in Subjects with Painful Osteoarthritis of the Knee - ACR Meeting Abstracts [acrabstracts.org]
- 5. XG005 relieves knee osteoarthritis symptoms in phase 2b study - Medical Conferences [conferences.medicom-publishers.com]
- 6. A double blind study comparing the efficacy and safety of enteric coated naproxen to naproxen in the management of NSAID intolerant patients with rheumatoid arthritis and osteoarthritis. Naproxen EC Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Rationale, design, and governance of Prospective Randomized Evaluation of Celecoxib Integrated Safety versus Ibuprofen Or Naproxen (PRECISION), a cardiovascular end point trial of nonsteroidal antiinflammatory agents in patients with arthritis [dash.harvard.edu]
- 11. clinician.nejm.org [clinician.nejm.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]
- 14. ahajournals.org [ahajournals.org]
- 15. naproxen-induced gastrointestinal damage: Topics by Science.gov [science.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. A 24 hour naproxen dose on gastrointestinal distress and performance during cycling in the heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Incomplete reporting of adverse events in duloxetine trials: a meta-research survey of randomized controlled trials vs placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Duloxetine-Related Adverse Events Using the Food and Drug Administration Adverse Event Reporting System: Implications for Monitoring and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Profile of adverse events with duloxetine treatment: a pooled analysis of placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. drugtopics.com [drugtopics.com]
- 23. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 24. Naproxen/pregabalin conjugate - Xgene Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 25. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 26. Tramadol - Wikipedia [en.wikipedia.org]
Overcoming Pregabalin Resistance: A Comparative Analysis of a Novel Pregabalin-Naproxen Conjugate
For Researchers, Scientists, and Drug Development Professionals
The management of neuropathic pain presents a significant clinical challenge, with a substantial number of patients exhibiting resistance or inadequate response to first-line therapies such as pregabalin (B1679071). This has spurred the development of novel therapeutic strategies, including the combination of existing drugs with complementary mechanisms of action. This guide provides a comparative analysis of a conceptual "Pregabalinum naproxencarbilum," a conjugate of pregabalin and a naproxen (B1676952) derivative, and its potential efficacy in preclinical models of pregabalin resistance.
Rationale for Combining Pregabalin and Naproxen
Pregabalin, a structural analogue of gamma-aminobutyric acid (GABA), exerts its analgesic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This interaction reduces the influx of calcium into presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3] Naproxen, a non-steroidal anti-inflammatory drug (NSAID), acts by non-selectively inhibiting cyclooxygenase-1 (COX-1) and COX-2 enzymes, which in turn reduces the synthesis of prostaglandins (B1171923) involved in pain and inflammation.[4][5]
The combination of these two agents is hypothesized to provide a synergistic analgesic effect by targeting both central and peripheral pain mechanisms. While pregabalin modulates neuronal hyperexcitability, naproxen addresses the inflammatory component often present in neuropathic pain states.
Efficacy in Preclinical Models: A Look at Synergistic Effects
While specific data on a compound named "this compound" in pregabalin-resistant models is not yet available in published literature, preclinical studies have demonstrated a synergistic interaction between pregabalin and naproxen in a model of inflammatory pain, which can serve as a foundational concept for overcoming resistance.
A key study investigated the effects of a pregabalin and naproxen combination in the carrageenan-induced thermal hyperalgesia model in rats. This model is a standard for assessing the efficacy of analgesics in the context of inflammation.
Table 1: Comparative Analgesic Efficacy of Pregabalin, Naproxen, and their Combination in an Inflammatory Pain Model
| Treatment Group | Active Compound(s) | Dose Ratio (Pregabalin:Naproxen) | ED50 (mg/kg, oral) | Interaction Type |
| 1 | Pregabalin | N/A | 6.0 | - |
| 2 | Naproxen | N/A | 0.5 | - |
| 3 | Combination | 10:1 | Not explicitly stated, but demonstrated synergy | Synergistic |
| 4 | Combination | 1:1 | Not explicitly stated, but demonstrated additivity | Additive |
| 5 | Combination | 1:10 | Not explicitly stated, but demonstrated additivity | Additive |
ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data adapted from Hurley et al. (2002). Note: While the study demonstrated synergy, a specific combined ED50 value was not provided in the abstract.[6][7]
These findings suggest that a specific ratio of pregabalin to naproxen can produce a greater-than-additive analgesic effect.[6][7] This synergistic action could be pivotal in achieving pain relief in patients who do not respond to pregabalin alone, potentially by engaging complementary pain-modulating pathways.
Experimental Protocols
To rigorously evaluate the efficacy of "this compound" in a pregabalin-resistant context, a well-defined experimental protocol is essential.
Carrageenan-Induced Thermal Hyperalgesia Model
This protocol is based on the methodology described in studies demonstrating the synergistic effects of pregabalin and naproxen.[6]
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Hyperalgesia: A 1% solution of lambda-carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: Pregabalin, naproxen, or their combination ("this compound") is administered orally at various fixed-dose ratios.
-
Assessment of Thermal Hyperalgesia: The nociceptive threshold is measured using the radiant heat paw-withdrawal test at baseline and at specified time points after drug administration. An increase in paw withdrawal latency indicates an analgesic effect.
-
Isobolographic Analysis: To determine the nature of the interaction (synergistic, additive, or antagonistic), an isobolographic analysis is performed on the ED50 values of the individual drugs and their combinations.
Hypothetical Pregabalin-Resistant Neuropathic Pain Model
A crucial next step would be to test the conjugate in a model of pregabalin resistance. One potential approach is to use a model where a subset of animals exhibits a poor response to pregabalin. For instance, in some models of chronic widespread muscle pain, female mice have shown reduced analgesic response to pregabalin.[8][9]
-
Animal Model: Female C57BL/6 mice.
-
Induction of Neuropathic Pain: A model of chronic widespread muscle pain is induced via two intramuscular injections of acidic saline.
-
Confirmation of Pregabalin Resistance: A subset of mice that do not show a significant increase in mechanical withdrawal thresholds after a standard dose of pregabalin would be identified as "pregabalin-resistant."
-
Comparative Efficacy Testing: The pregabalin-resistant cohort would then be treated with "this compound," naproxen alone, and a higher dose of pregabalin to assess for reversal of hyperalgesia.
-
Outcome Measures: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) would be the primary outcome measures.
Signaling Pathways and Mechanisms of Action
The synergistic effect of a pregabalin-naproxen conjugate likely stems from the convergence of their distinct signaling pathways.
References
- 1. Pregabalin-Naproxen Combination Touts Nonaddictive Properties [painmedicinenews.com]
- 2. researchgate.net [researchgate.net]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. Gabapentin and pregabalin can interact synergistically with naproxen to produce antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pregabalin produces analgesia in males but not females in an animal model of chronic widespread muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pregabalinum Naproxencarbilum Against Standard Analgesics for Pain Management
In the landscape of pain management, the quest for more effective and safer analgesics is a perpetual endeavor. A novel compound, Pregabalinum naproxencarbilum, has emerged as a promising candidate, integrating the mechanisms of two established drugs: pregabalin (B1679071) and naproxen (B1676952). This guide provides a comprehensive comparison of this compound with standard analgesics, supported by experimental data, detailed methodologies, and visual representations of its mechanisms and workflows. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.
Mechanism of Action: A Dual Approach to Analgesia
This compound is a conjugate of pregabalin and naproxen, designed to offer a multimodal approach to pain relief. Its analgesic properties are derived from the distinct mechanisms of its constituent parts.
Pregabalin , a gabapentinoid, primarily acts on the central nervous system. Despite its structural similarity to gamma-aminobutyric acid (GABA), it does not bind to GABA receptors. Instead, its primary target is the α2δ-1 subunit of voltage-gated calcium channels.[1][2][3][4][5] By binding to this subunit, pregabalin reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][3][4] This modulation of neurotransmitter release helps to dampen the hyperexcitability of neural circuits associated with neuropathic pain.[4]
Naproxen , a nonsteroidal anti-inflammatory drug (NSAID), exerts its effects primarily in the periphery. It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] By blocking these enzymes, naproxen inhibits the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
The combination of these two mechanisms in a single molecule suggests a synergistic potential, targeting both central and peripheral pain pathways.
References
Safety Operating Guide
Navigating the Disposal of Pregabalinum Naproxencarbilum: A Step-by-Step Safety and Compliance Guide
For Immediate Release
The primary challenge in disposing of this compound lies in its dual nature. Pregabalin (B1679071) is a controlled substance in many jurisdictions, necessitating adherence to regulations set forth by agencies such as the U.S. Drug Enforcement Administration (DEA). Naproxen (B1676952), a non-steroidal anti-inflammatory drug (NSAID), is typically considered a non-hazardous pharmaceutical. Therefore, the disposal protocol for Pregabalinum Naproxencarbilum should be conservative and treat the compound as a controlled and potentially hazardous substance.
Regulatory and Safety Considerations
Proper disposal is governed by a multi-tiered regulatory framework. The following table summarizes the key agencies and their roles in the management of pharmaceutical waste.
| Regulatory Body | Key Considerations for this compound Disposal |
| U.S. Environmental Protection Agency (EPA) | Manages hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Prohibits the sewering (flushing) of hazardous pharmaceutical waste.[3][4] Outlines requirements for storage, labeling, and disposal of hazardous waste.[5] |
| U.S. Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances to prevent diversion.[6] Requires that controlled substances be rendered "non-retrievable."[6][7] Provides options for disposal through registered reverse distributors or take-back programs.[8] |
| State and Local Regulations | May have more stringent requirements than federal law for pharmaceutical and hazardous waste disposal. It is crucial to consult local authorities. |
| Institutional Safety Policies | Your organization's Environmental Health and Safety (EHS) department will have specific protocols that must be followed. |
Standard Operating Procedure for Disposal
The following step-by-step protocol provides a framework for the safe disposal of this compound from a research or drug development laboratory.
Initial Assessment and Classification
-
Controlled Substance Status: Due to the pregabalin component, always treat this compound as a controlled substance according to your local and national regulations.
-
Hazardous Waste Characterization: While naproxen is generally non-hazardous, the combined compound's properties may not be fully characterized. In the absence of specific data, a conservative approach is to manage it as a hazardous pharmaceutical waste. Consult your institution's EHS department for a formal waste characterization if necessary.
Segregation and Containment
-
Dedicated Waste Stream: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS department.
-
Proper Labeling: Collect all solid and liquid waste containing this compound in a designated, leak-proof container. The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and include the full chemical name "this compound."[5]
On-Site Management and Storage
-
Secure Storage: Store the waste container in a secure, designated satellite accumulation area or central accumulation area that is inaccessible to unauthorized personnel.
-
Container Integrity: Ensure the waste container is always closed when not in use and is in good condition to prevent leaks or spills.[5]
Final Disposal Pathway
-
Registered Hazardous Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste management company that is also registered with the DEA to handle controlled substances.
-
Incineration: The preferred method of disposal for pharmaceutical waste is high-temperature incineration at a permitted facility.[1] This method effectively destroys the active pharmaceutical ingredients.
-
Documentation: Maintain a detailed inventory of the waste being disposed of. For controlled substances, specific DEA forms (e.g., Form 41) may be required to document the destruction process.[9] A certificate of destruction should be obtained from the disposal vendor.
Prohibited Disposal Methods
-
No Drain Disposal: Under no circumstances should this compound be flushed down the toilet or poured down the drain.[3][4] This is prohibited by the EPA and can lead to environmental contamination.
-
No Household Trash Disposal: Do not dispose of this compound in the regular trash. Unused medicines in household trash can be a source of accidental poisoning, misuse, and environmental pollution.[10][11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 4. ashp.org [ashp.org]
- 5. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 8. cpha.com [cpha.com]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. fda.gov [fda.gov]
- 11. epa.gov [epa.gov]
- 12. dea.gov [dea.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Pregabalinum Naproxencarbilum
For Immediate Implementation: This document outlines crucial safety and logistical information for laboratory personnel handling Pregabalinum naproxencarbilum. Adherence to these procedural guidelines is mandatory to ensure a safe research environment and proper disposal of materials.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is the first line of defense against chemical exposure. All personnel must be trained in the proper use and disposal of PPE.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Face Shield | To be worn in addition to safety goggles when there is a splash hazard.[3] | |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable gloves.[4] Change gloves regularly or immediately if torn, punctured, or contaminated.[4] |
| Body Protection | Protective Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Coveralls/Apron | Impervious clothing, potentially fire/flame resistant depending on the specific laboratory task.[2] | |
| Respiratory Protection | Respirator | A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] In other situations, a surgical N-95 respirator can provide both respiratory and splash protection.[5] |
Health Hazard Information
Pregabalin is classified with several health hazards that should be considered when handling its derivatives like this compound.
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[6] |
| Specific Target Organ Toxicity (Repeated Exposure) | - | H373: May cause damage to organs through prolonged or repeated exposure.[6] |
Procedural Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal. Adherence to this workflow is critical to minimize exposure and ensure laboratory safety.
Operational and Disposal Plans
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a Class II Biosafety Cabinet.[5][6]
-
Ensure adequate general room ventilation.[3]
Handling Procedures:
-
Obtain Special Instructions: Before use, obtain and read all safety instructions.[6][7] Do not handle the substance until all safety precautions have been read and understood.[3][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in work areas.[3] Wash hands thoroughly before breaks and after handling the material.[3][6] Contaminated work clothing should not be allowed out of the workplace.[6]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[3][6] Immediately call a poison center or doctor.[3]
-
If on Skin: Remove contaminated clothing and rinse the skin with water/shower.[3]
-
If Swallowed: Rinse mouth with water (only if the person is conscious).[3]
Spill and Cleanup Procedures:
-
Evacuate: Evacuate unnecessary personnel from the area.[6]
-
Protective Equipment: Cleanup should only be performed by trained personnel wearing appropriate PPE.[7]
-
Containment: Contain the source of the spill if it is safe to do so.[7]
-
Cleanup: Collect spilled material using a method that minimizes dust generation, such as mechanical uptake.[3][7] Place the waste in an appropriately labeled and sealed container for disposal.[7]
-
Decontamination: Clean contaminated surfaces with an excess of water and detergents.[6]
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2]
-
Waste should be placed in an appropriately labeled, sealed container.[7]
-
Avoid release to the environment.[6]
References
- 1. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. echemi.com [echemi.com]
- 3. chemos.de [chemos.de]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
